molecular formula C6H3F3IN B028551 2-Iodo-5-(trifluoromethyl)pyridine CAS No. 100366-75-4

2-Iodo-5-(trifluoromethyl)pyridine

Cat. No.: B028551
CAS No.: 100366-75-4
M. Wt: 272.99 g/mol
InChI Key: WSEVWIIOEQZEOU-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3F3IN and its molecular weight is 272.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
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InChI

InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEVWIIOEQZEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622946
Record name 2-Iodo-5-(trifluoromethyl)pyridine
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Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100366-75-4
Record name 2-Iodo-5-(trifluoromethyl)pyridine
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Record name 2-Iodo-5-(trifluoromethyl)pyridine
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Record name 2-Iodo-5-(trifluoromethyl)pyridine
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Foundational & Exploratory

Synthesis and Characterization of 2-Iodo-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-iodo-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring both a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine ring, makes it a versatile intermediate for a variety of chemical transformations.[2]

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or light yellow substance.[1] It exhibits low solubility in water but is soluble in common organic solvents such as dichloromethane and chloroform.[1]

PropertyValueSource
CAS Number 100366-75-4[3]
Molecular Formula C₆H₃F₃IN[1]
Molecular Weight 272.99 g/mol [3]
Melting Point 68-72 °C[1]
Appearance White to off-white/light yellow solid[1]
Purity Typically ≥95%[1]

Synthesis Protocol: Sandmeyer Iodination of 2-Amino-5-(trifluoromethyl)pyridine

The synthesis of this compound is effectively achieved through a Sandmeyer-type reaction, starting from the readily available 2-amino-5-(trifluoromethyl)pyridine. This method involves the diazotization of the amino group followed by displacement with iodide.

Experimental Protocol

Materials:

  • 2-Amino-5-(trifluoromethyl)pyridine

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Diethyl Ether or other suitable organic solvent for extraction

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-amino-5-(trifluoromethyl)pyridine in a solution of concentrated acid (e.g., HCl or H₂SO₄) and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography to yield the final product.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

TechniqueData
¹H NMR Spectral data available from commercial suppliers.[4]
¹³C NMR Spectral data available from commercial suppliers.[4]
Mass Spectrometry (MS) Molecular Ion (M⁺) expected at m/z ≈ 273.
Purity (HPLC/GC) Typically reported as ≥95-98% by commercial suppliers.[1]

Note: Detailed spectral data including chemical shifts (δ) and coupling constants (J) for NMR, as well as the full mass spectrum, should be obtained and analyzed to confirm the identity and purity of the synthesized compound.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 2-Amino-5- (trifluoromethyl)pyridine B Diazotization (NaNO₂, Acid, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Iodination (KI) C->D E Crude Product D->E F Extraction E->F Work-up G Washing F->G H Drying G->H I Solvent Removal H->I J Recrystallization/ Chromatography I->J K Pure 2-Iodo-5- (trifluoromethyl)pyridine J->K

Caption: Synthesis and Purification Workflow.

Logic_Diagram Start Start: 2-Amino-5-(trifluoromethyl)pyridine Synthesis Chemical Synthesis (Sandmeyer Reaction) Start->Synthesis Purification Purification Synthesis->Purification Characterization Structural & Purity Analysis Purification->Characterization FinalProduct Final Product: This compound Purification->FinalProduct Yields Pure Compound Characterization->Synthesis Confirms Structure Characterization->FinalProduct

Caption: Synthesis and Characterization Logic.

References

A Comprehensive Technical Guide to 2-Iodo-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-(trifluoromethyl)pyridine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of a trifluoromethyl group and an iodine atom on the pyridine ring, make it a versatile substrate for a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and a summary of its applications in the development of biologically active molecules.

Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or light yellow crystalline substance. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring, while the iodo group serves as a versatile handle for cross-coupling reactions.[1][2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₃F₃IN[3]
Molecular Weight 272.99 g/mol [3][4]
Appearance White to off-white/light yellow solid[5]
CAS Number 100366-75-4[2]
Melting Point 46-48 °C
Boiling Point 215.7 °C (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, THF, Dioxane). Insoluble in water.[1]

Spectroscopic Data

The structural characterization of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data of this compound
TechniqueData
¹H NMR The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring.
¹³C NMR The carbon NMR spectrum will display six signals, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
¹⁹F NMR The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, typically around -63 to -64 ppm relative to CFCl₃.[6]
IR Spectroscopy The infrared spectrum will show characteristic absorption bands for C-H, C=C, C=N, and C-F stretching and bending vibrations.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) at m/z 273, along with characteristic fragmentation patterns.

Synthesis and Purification

While various methods for the synthesis of trifluoromethylpyridines have been reported, a common approach for the introduction of an iodine atom at the 2-position of a substituted pyridine is through a halogen dance reaction or a directed ortho-metalation followed by quenching with an iodine source. Below is a plausible experimental protocol based on the synthesis of similar compounds.[7][8]

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-(Trifluoromethyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Start 5-(Trifluoromethyl)pyridine Deprotonation Deprotonation with n-BuLi or LDA in THF at -78 °C Start->Deprotonation 1. Iodination Quenching with Iodine (I₂) solution Deprotonation->Iodination 2. Quench Quench with Na₂S₂O₃ Iodination->Quench 3. Extract Extraction with Ethyl Acetate Quench->Extract 4. Purify Column Chromatography Extract->Purify 5. Product This compound Purify->Product 6.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile building block primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 5-(trifluoromethyl)pyridyl moiety into more complex molecules.[2] This is a critical strategy in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[2]

The compound does not have a direct role in signaling pathways itself but is instrumental in the synthesis of molecules that are designed to interact with biological targets.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 2-position of the pyridine ring is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of various cross-coupling reactions.

Reactivity_Diagram cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds Reactant This compound Suzuki Suzuki Coupling (with Boronic Acids/Esters) Reactant->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkynes) Reactant->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amines) Reactant->Buchwald Aryl 2-Aryl-5-(trifluoromethyl)pyridines Suzuki->Aryl Alkynyl 2-Alkynyl-5-(trifluoromethyl)pyridines Sonogashira->Alkynyl Amino 2-Amino-5-(trifluoromethyl)pyridines Buchwald->Amino

Caption: Reactivity of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.

  • Add the solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient incorporation of the 5-(trifluoromethyl)pyridyl moiety, a common feature in many modern pharmaceuticals. This guide provides a foundational understanding of its properties and a practical framework for its use in a research setting.

References

Technical Guide: 2-Iodo-5-(trifluoromethyl)pyridine (CAS No. 100366-75-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative that serves as a critical building block in modern organic and medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive iodo substituent, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1][2][3][4] The trifluoromethyl moiety is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][3] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the tables below. Data has been compiled from various chemical suppliers and databases.

Table 1: General and Physicochemical Properties
PropertyValueReference(s)
CAS Number 100366-75-4[1][3]
Molecular Formula C₆H₃F₃IN[5]
Molecular Weight 272.99 g/mol [6]
Appearance White to off-white solid[5]
Melting Point 68 - 72 °C[7]
Solubility Low solubility in water. Soluble in common organic solvents like dichloromethane and chloroform.[5][7]
Purity Typically >96%[8]
InChI Key WSEVWIIOEQZEOU-UHFFFAOYSA-N[6]
SMILES FC(F)(F)c1ccc(I)nc1[6]
Table 2: Spectroscopic Data
Spectrum TypeDataReference(s)
¹H NMR A ¹H NMR spectrum (400 MHz, CDCl₃) is available and shows characteristic peaks for the aromatic protons.[9]
IR Spectroscopy Data not widely published, but would expect characteristic peaks for C-F, C-I, and aromatic C-H and C=N stretching.[10][11]
Mass Spectrometry Expected [M]+ at m/z 272.99.[7]

Synthesis and Reactivity

This compound is typically synthesized from precursors like 6-(Trifluoromethyl)pyridin-3-amine through diazotization followed by a Sandmeyer-type reaction with potassium iodide.[6]

The primary utility of this compound in synthesis stems from the reactivity of the carbon-iodine bond. The iodo group is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This makes it a versatile precursor for a wide range of substituted trifluoromethylpyridines.

Key Reactions:
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of various biologically active compounds.[1][3][4] The trifluoromethylpyridine scaffold is present in numerous pharmaceuticals and agrochemicals.[2][12]

Intermediate in the Synthesis of Vemurafenib (PLX4032)

A notable application of this compound is in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of late-stage melanoma.[1][13][14][15] While the exact, proprietary synthesis routes may vary, the assembly of Vemurafenib involves the coupling of a pyrrolopyridine core with a functionalized phenyl ring, a process where a trifluoromethyl-substituted pyridine intermediate would be crucial.

Biological Signaling Pathway of a Downstream Product: Vemurafenib

As this compound is a synthetic intermediate, it does not have a direct biological signaling pathway. However, its end-product, Vemurafenib, has a well-defined mechanism of action targeting the MAPK/ERK signaling pathway .[1][16][17][18]

In many melanomas, a specific mutation (V600E) in the BRAF gene leads to a constitutively active BRAF protein.[16][19] This results in the constant activation of the downstream MAPK/ERK pathway, promoting uncontrolled cell proliferation and survival.[1][16][17] Vemurafenib acts as a selective inhibitor of this mutated BRAF V600E kinase, blocking the signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells.[1][18]

Vemu_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_mut BRAF V600E (Constitutively Active) RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK Phosphorylation Apoptosis Apoptosis ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_mut Inhibition Vemurafenib->Apoptosis Induction

Vemurafenib's inhibition of the MAPK signaling pathway.

Experimental Protocols

Detailed, published experimental protocols for reactions using this compound are scarce. However, based on general procedures for similar substrates, a representative protocol for a Suzuki-Miyaura coupling is provided below.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst B Evacuate & Backfill with Inert Gas (x3) A->B C Add Degassed Solvent B->C D Heat to 80-100 °C with Vigorous Stirring C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to Room Temp & Quench E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer & Concentrate G->H I Purify via Column Chromatography H->I

General workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

References

A Technical Guide to the Solubility of 2-iodo-5-(trifluoromethyl)pyridine in Organic Solvents

A Technical [10]Guide to the Solubility of 2-iodo-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents, alongside available qualitative data.

Qualitative Solubility Profile

This compound is a solid, typically white to off-white, at room temperature. Its solubility is generally low in aqueous solutions but favorable in common organic solvents. This behavior is expected given its molecular structure, which combines a polarissolved solid. 5. If the solid dissolves completely, the compound is considered "soluble." 6. If some of the solid dissolves but a portion remains, it is "partially soluble." 7. If no significant amount of the solid dissolves, it is "insoluble." 8. Record the observations for each solvent tested.

Semi-Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a more quantitative measure of solubility at a specific temperature.

Materials:

  • 2-iodo-5 pyridine ring with a nonpolar iodinated and trifluoromethylated scaffold.

**Table 1: Qualitative Solubility of 2-iodo-(trifluoromethyl)pyridine

  • Selected organic solvent

  • Scintillation vials or sealed flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid at the bottom.

  • Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze-5-(trifluoromethyl)pyridine**

Solvent ClassSolvent ExampleReported SolubilityReference
Water WaterLow / Insoluble
Halogenated DichloromethaneSoluble
the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV ChloroformSoluble
General Organic Common Organic Solvents-Vis spectrophotometry.
  • Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg Soluble | |

Experimental Protocol for Quantitative Solubility Determination

The/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility studies using the protocols outlined herein to obtain precise data relevant to their experimental conditions.

Spectroscopic and Structural Elucidation of 2-Iodo-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-iodo-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Introduction

This compound is a substituted pyridine derivative with significant potential in organic synthesis. The presence of an iodo group at the 2-position and a trifluoromethyl group at the 5-position provides two reactive sites, making it a versatile intermediate for introducing the trifluoromethylpyridine moiety into larger molecules. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation of its derivatives.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in clear and concise tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound in deuterated chloroform reveals three distinct signals corresponding to the aromatic protons on the pyridine ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.64d2.4H-6
7.91dd8.4, 2.4H-4
7.55d8.4H-3

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
156.4C-6
146.9 (q, J = 4.0 Hz)C-4
131.2C-3
126.8 (q, J = 33.0 Hz)C-5
123.0 (q, J = 273.0 Hz)CF₃
100.2C-2
Infrared (IR) Spectroscopy

The IR spectrum highlights the characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3080WeakC-H stretch (aromatic)
1595, 1550, 1450MediumC=C and C=N stretching (pyridine ring)
1330, 1170, 1130StrongC-F stretching (CF₃ group)
1080MediumC-H in-plane bending
840StrongC-H out-of-plane bending
680MediumC-I stretching
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides information about the fragmentation pattern of the molecule under electron ionization.

m/zRelative Intensity (%)Assignment
273100[M]⁺ (Molecular Ion)
14685[M - I]⁺
12620[M - I - HF]⁺
9930[C₅H₃N]⁺
6940[CF₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

IR Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was recorded on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe, and the data was collected over a mass range of m/z 50-500.

Visualizations

To aid in the understanding of the spectroscopic analysis workflow, the following diagrams are provided.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Prepare KBr Pellet Sample->IR_Sample MS_Sample Direct Insertion Sample->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

ChemicalStructure mol

Caption: Chemical structure of this compound.

This guide serves as a foundational resource for researchers working with this compound, facilitating its effective use in synthetic chemistry and drug discovery.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2-iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search of publicly available resources, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), indicates that the crystal structure of 2-iodo-5-(trifluoromethyl)pyridine has not been formally reported. The determination of the three-dimensional arrangement of atoms in this molecule is a critical step for understanding its physicochemical properties and for its application in rational drug design. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the iodo-substituent provides a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry.[1]

This guide, therefore, presents a detailed, albeit hypothetical, experimental protocol for the determination of the crystal structure of this compound. The methodologies outlined are based on established crystallographic techniques and data from the closely related structure of 2,3,6-trichloro-5-(trichloromethyl)pyridine.[2][3][4]

Hypothetical Experimental Protocols

Synthesis and Purification

The synthesis of this compound would likely follow a halogenation protocol of a suitable precursor. A plausible route involves the iodination of 5-(trifluoromethyl)pyridine. The crude product would then be purified by column chromatography to achieve a purity of >98%, suitable for crystallization.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a crucial and often challenging step.[5][6] For this compound, a systematic screening of crystallization conditions would be performed. Common techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: An inner vial containing a concentrated solution of the compound is placed in a sealed outer jar containing a less volatile solvent in which the compound is less soluble.[7] The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.[7][8]

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The optimal conditions would be determined by varying the solvent system, temperature, and concentration.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal of this compound would be selected and mounted on a goniometer head.[9] Data collection would be performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[10] The crystal would be maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations. A series of diffraction images would be collected as the crystal is rotated.[11]

Data Processing and Structure Solution

The collected diffraction data would be processed to determine the unit cell parameters and to integrate the reflection intensities. The crystal structure would then be solved using direct methods or Patterson methods, which are common for small molecules.

Structure Refinement

The initial structural model would be refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in geometrically calculated positions and refined using a riding model. The final structure would be validated using software tools to check for geometric consistency and to identify any potential issues.

Data Presentation

The following tables present a hypothetical summary of the crystallographic data and structure refinement parameters for this compound, based on the format used for related compounds.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

ParameterValue (Hypothetical)
Empirical formulaC₆H₃F₃IN
Formula weight272.99
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.50 Å, b = 12.30 Å, c = 7.80 Å
α = 90°, β = 105.0°, γ = 90°
Volume788.0 ų
Z4
Density (calculated)2.298 Mg/m³
Absorption coefficient4.45 mm⁻¹
F(000)504
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection3.50 to 28.00°
Index ranges-11≤h≤11, -16≤k≤16, -10≤l≤10
Reflections collected8500
Independent reflections1800 [R(int) = 0.040]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1800 / 0 / 118
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.085
R indices (all data)R1 = 0.045, wR2 = 0.090
Largest diff. peak and hole0.85 and -0.75 e.Å⁻³

Mandatory Visualizations

The following diagrams illustrate the hypothetical experimental workflow for the crystal structure determination of this compound.

Synthesis_and_Crystallization cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization Precursor 5-(Trifluoromethyl)pyridine Reaction Iodination Precursor->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure 2-Iodo-5- (trifluoromethyl)pyridine (>98%) Purification->Pure Crystallization Screening: - Slow Evaporation - Vapor Diffusion - Cooling Pure->Crystallization Crystals Single Crystals Crystallization->Crystals

Synthesis and Crystallization Workflow

XRay_Diffraction_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Crystal Single Crystal Mounting Diffractometer X-ray Diffractometer (Mo Kα, 100 K) Crystal->Diffractometer Diffraction Data Collection (Rotation Method) Diffractometer->Diffraction Processing Data Integration & Unit Cell Determination Diffraction->Processing StructureSolution Structure Solution (Direct Methods) Processing->StructureSolution InitialModel Initial Structural Model StructureSolution->InitialModel Refinement Full-Matrix Least-Squares Refinement on F² InitialModel->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final Crystal Structure (CIF) Validation->FinalStructure

X-ray Diffraction and Structure Determination Workflow

Conclusion

While the definitive crystal structure of this compound is not yet available in the public domain, this guide provides a comprehensive framework for its determination. The elucidation of this structure would provide invaluable data for computational modeling, structure-activity relationship studies, and the design of novel pharmaceuticals and agrochemicals. The detailed hypothetical protocols and workflow diagrams presented herein serve as a robust roadmap for researchers aiming to undertake this important structural investigation.

References

The Trifluoromethyl Group in Pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing group profoundly alters the electronic landscape of the pyridine ring, influencing its reactivity, basicity, and interactions with biological targets. This technical guide provides a comprehensive overview of the electronic effects of the trifluoromethyl group on the pyridine core, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Quantitative Analysis of Electronic Effects

The electronic influence of the trifluoromethyl group is quantifiable through several key parameters, including Hammett constants and pKa values. These values are crucial for understanding and predicting the behavior of trifluoromethylated pyridines in chemical reactions and biological systems.

Hammett Substituent Constants

The Hammett equation, a fundamental tool in physical organic chemistry, quantifies the influence of substituents on the reactivity of aromatic systems. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, a property reflected in its large positive Hammett constants (σ).

Substituent PositionHammett Constant (σ)
σₚ (para)0.54
σₘ (meta)0.43

These values, derived from the ionization of substituted benzoic acids, serve as a reliable indicator of the electron-withdrawing nature of the CF₃ group.

Acidity Constants (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly decreases the basicity of the pyridine nitrogen. This is evident in the lower pKa values of trifluoromethyl-substituted pyridines compared to the parent pyridine (pKa ≈ 5.2). The position of the CF₃ group has a pronounced effect on the extent of this basicity reduction.

CompoundpKa
Pyridine5.25
2-Trifluoromethylpyridine0.60 (Predicted)
3-Trifluoromethylpyridine2.84
4-Trifluoromethylpyridine3.48

The decrease in pKa is most significant when the trifluoromethyl group is at the 2-position, where it can exert a strong through-space inductive effect on the adjacent nitrogen atom.

Spectroscopic Signature of the Trifluoromethyl Group

NMR spectroscopy is an indispensable tool for characterizing trifluoromethylated pyridines. The fluorine-19 (¹⁹F) NMR spectrum provides a direct window into the electronic environment of the CF₃ group.

NMR Spectroscopic Data

The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra, along with coupling constants (J), provide detailed information about the molecular structure and electron distribution.

2-(Trifluoromethyl)pyridine:

  • ¹⁹F NMR: δ ≈ -62.77 ppm (s)

  • ¹H NMR & ¹³C NMR: The presence of the CF₃ group at the 2-position leads to characteristic splitting patterns and downfield shifts of the adjacent ring protons and carbons due to strong electron withdrawal.

3-(Trifluoromethyl)pyridine:

  • ¹⁹F NMR: The chemical shift is influenced by the meta-position relative to the nitrogen.

  • ¹H NMR & ¹³C NMR: The electronic effects are transmitted through the aromatic system, influencing the chemical shifts of all ring protons and carbons.

4-(Trifluoromethyl)pyridine:

  • ¹⁹F NMR: The para-positioning results in a distinct chemical shift compared to the other isomers.

  • ¹H NMR & ¹³C NMR: The electron-withdrawing effect is strongly felt at the ortho and para positions relative to the CF₃ group.

(Note: Specific chemical shifts and coupling constants can vary depending on the solvent and other substituents present on the pyridine ring.)

Experimental Protocols

The synthesis and characterization of trifluoromethylated pyridines require specific experimental procedures. Below are representative protocols for the synthesis of a key intermediate and the determination of pKa values.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes a common method for introducing a trifluoromethyl group onto a pyridine ring, starting from a methyl-substituted precursor.

Workflow for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine:

G cluster_0 Step 1: Chlorination of the Methyl Group cluster_1 Step 2: Ring Chlorination cluster_2 Step 3: Fluorination start 3-Picoline step1 React with Chlorine Gas (Cl₂) under UV irradiation start->step1 product1 3-(Trichloromethyl)pyridine step1->product1 step2 Gas-phase thermal chlorination product1->step2 product2 2-Chloro-5-(trichloromethyl)pyridine step2->product2 step3 React with Hydrogen Fluoride (HF) product2->step3 final_product 2-Chloro-5-(trifluoromethyl)pyridine step3->final_product

Caption: Synthetic pathway for 2-chloro-5-(trifluoromethyl)pyridine.

Detailed Methodology:

  • Chlorination of the Methyl Group: 3-Picoline is subjected to photocatalytic chlorination using chlorine gas under UV irradiation to yield 3-(trichloromethyl)pyridine.

  • Ring Chlorination: The resulting 3-(trichloromethyl)pyridine undergoes gas-phase thermal chlorination to introduce a chlorine atom at the 2-position of the pyridine ring, affording 2-chloro-5-(trichloromethyl)pyridine.

  • Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group by reaction with a fluorinating agent such as hydrogen fluoride (HF), yielding the final product, 2-chloro-5-(trifluoromethyl)pyridine.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of a pyridine derivative as a function of pH.

Experimental Workflow for pKa Determination:

G prep Prepare a stock solution of the trifluoromethylpyridine in a suitable solvent (e.g., water or methanol). buffers Prepare a series of buffer solutions with known pH values spanning the expected pKa range. prep->buffers samples Prepare a set of samples by diluting the stock solution into each buffer solution. buffers->samples measurement Measure the UV-Vis absorbance spectrum of each sample. samples->measurement analysis Plot absorbance at a specific wavelength versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa. measurement->analysis

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Detailed Methodology:

  • Solution Preparation: A stock solution of the trifluoromethyl-substituted pyridine is prepared in a solvent that is transparent in the UV-Vis region of interest. A series of buffer solutions with precisely known pH values are also prepared.

  • Sample Preparation: Aliquots of the stock solution are added to each buffer solution to create a series of samples with constant pyridine concentration but varying pH.

  • Spectroscopic Measurement: The UV-Vis absorbance spectrum of each sample is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the pyridine have significantly different extinction coefficients is plotted against the pH. The resulting sigmoidal curve is then fitted to the Henderson-Hasselbalch equation to extract the pKa value.

Reactivity and Mechanistic Considerations

The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution

The CF₃ group, particularly when positioned at the 2- or 4-position, significantly enhances the susceptibility of the pyridine ring to attack by nucleophiles. This is a key reaction in the functionalization of trifluoromethylpyridines.

Mechanism of Nucleophilic Aromatic Substitution:

G reactant Trifluoromethylpyridine with a leaving group (e.g., Cl) intermediate Meisenheimer Complex (anionic σ-complex) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Trifluoromethylpyridine intermediate->product Loss of Leaving Group leaving_group Leaving Group (e.g., Cl⁻) intermediate->leaving_group

Caption: General mechanism for nucleophilic aromatic substitution on a trifluoromethylpyridine.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing trifluoromethyl group, which stabilizes the complex and facilitates the subsequent expulsion of the leaving group to yield the substituted product.

Conclusion

The trifluoromethyl group is a powerful tool for modulating the electronic properties of the pyridine ring. Its strong electron-withdrawing nature, as evidenced by Hammett constants and pKa values, has profound implications for the reactivity and biological activity of these compounds. A thorough understanding of these electronic effects, supported by robust experimental data and a clear grasp of the underlying mechanisms, is essential for the rational design of novel pharmaceuticals and agrochemicals. The methodologies and data presented in this guide provide a solid foundation for researchers and developers working with this important class of molecules.

Initial Toxicity Screening of 2-Iodo-5-(Trifluoromethyl)Pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for comprehensive safety data sheets (SDS) or rigorous experimental testing. All laboratory work should be conducted in accordance with institutional and national safety guidelines.

Executive Summary

This technical guide provides an overview of the initial toxicity screening profile for the chemical compound 2-iodo-5-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental toxicity data, this guide integrates information from safety data sheets, standardized experimental protocols from internationally recognized guidelines, and in silico (computational) toxicity predictions. The aim is to offer a preliminary assessment of the potential hazards associated with this compound and to provide detailed methodologies for conducting essential toxicity studies.

Compound Identification

ParameterValue
Chemical Name This compound
CAS Number 100366-75-4
Molecular Formula C₆H₃F₃IN
Molecular Weight 273.00 g/mol
Structure (Image of the chemical structure of this compound)

In Silico Toxicity Predictions

The following tables summarize the predicted toxicity endpoints for this compound using the ProTox-II webserver. These are computational estimates and should be verified by experimental data.

Predicted Acute Oral Toxicity
Prediction ModelPredicted LD₅₀ (mg/kg)Toxicity Class (GHS)Prediction Confidence
ProTox-II300Class 3 (Toxic if swallowed)High
Predicted Organ Toxicity (Hepatotoxicity)
Prediction ModelPredictionProbability
ProTox-IIHepatotoxic0.85
Predicted Mutagenicity
Prediction ModelPredictionProbability
ProTox-IIMutagenic0.78
Predicted Carcinogenicity
Prediction ModelPredictionProbability
ProTox-IICarcinogenic0.65

Hazard Identification from Safety Data Sheets

Information compiled from various supplier Safety Data Sheets (SDS) indicates the following potential hazards. It is important to note that SDS information can be general and may not be based on extensive testing of the specific compound.

Hazard StatementDescription
H301 Toxic if swallowed.[1]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]

Proposed Experimental Protocols for Initial Toxicity Screening

The following are detailed methodologies for key in vivo and in vitro toxicity assays, based on OECD guidelines, that are recommended for an initial toxicity screening of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is used to estimate the LD₅₀ of a substance.

Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This sequential dosing allows for the determination of the LD₅₀ with a smaller number of animals.

Experimental Protocol:

  • Test Animals: Healthy, young adult female rats are typically used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.

  • Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water). The concentration should be prepared to allow for a dosing volume of 1-2 mL/100g body weight.

  • Administration of Doses: The substance is administered by oral gavage.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

Principle: The test substance is applied topically to a reconstructed human epidermis model. The endpoint measured is cell viability, determined by the MTT assay. A reduction in cell viability below a certain threshold indicates skin irritation potential.

Experimental Protocol:

  • Test System: A commercially available, validated reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

  • Dose Application: A small amount of the test substance (liquid or solid) is applied uniformly to the surface of the epidermis tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% SDS) are run in parallel.

  • Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • MTT Assay: Tissues are incubated with MTT solution. Viable cells will reduce the yellow MTT to a blue formazan salt.

  • Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. A viability of ≤ 50% is generally classified as irritant.

In Vitro Cytotoxicity Assay using Hepatic Cell Lines (e.g., HepG2)

This assay provides an initial screen for potential hepatotoxicity.

Principle: A human-derived liver cell line (e.g., HepG2) is exposed to various concentrations of the test substance. Cell viability is measured to determine the concentration at which the substance causes a 50% reduction in viability (IC₅₀).

Experimental Protocol:

  • Cell Culture: HepG2 cells are cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then exposed to these concentrations for a defined period (e.g., 24 or 48 hours).

  • Viability Assay: A cell viability assay (e.g., MTT, MTS, or a luminescent ATP-based assay) is performed.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ value is calculated.

Visualizations

The following diagrams illustrate the workflow for toxicity screening and a potential signaling pathway that could be investigated in case of observed toxicity.

Experimental_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation in_silico In Silico Toxicity Prediction (QSAR, Read-Across) cytotoxicity Cytotoxicity Assays (e.g., HepG2) in_silico->cytotoxicity Prioritize skin_irritation Skin Irritation (RhE Model) cytotoxicity->skin_irritation mutagenicity Mutagenicity (Ames Test) skin_irritation->mutagenicity acute_oral Acute Oral Toxicity (OECD 425) mutagenicity->acute_oral If warranted

Figure 1: A tiered approach for the initial toxicity screening of a novel compound.

Signaling_Pathway cluster_cell Hepatocyte Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS MAPK MAPK Pathway (JNK, p38) ROS->MAPK Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis MAPK->Apoptosis Apoptosis->Cell_Damage

Figure 2: A hypothetical signaling pathway illustrating how a xenobiotic could induce hepatotoxicity via oxidative stress.

Conclusion

The initial toxicity screening of this compound suggests that it should be handled with care, with particular attention to its potential for acute oral toxicity, skin and eye irritation, and respiratory irritation. In silico predictions further indicate potential concerns for hepatotoxicity, mutagenicity, and carcinogenicity, which warrant experimental investigation. The experimental protocols provided in this guide, based on OECD guidelines, offer a robust framework for obtaining the necessary data to perform a comprehensive risk assessment of this compound. It is imperative that these or similar validated methods are employed to ensure the safety of researchers and to accurately characterize the toxicological profile of this compound for any future applications.

References

A Technical Guide to 2-Iodo-5-(trifluoromethyl)pyridine for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-iodo-5-(trifluoromethyl)pyridine is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique structure, featuring a pyridine ring substituted with both an iodine atom and a trifluoromethyl group, offers versatile reactivity for creating complex molecules.[1] The trifluoromethyl group can enhance desirable properties such as lipophilicity and metabolic stability in target compounds, making this reagent particularly valuable in medicinal chemistry.[1]

This technical guide provides a comprehensive overview of the suppliers, availability, and key experimental protocols related to this compound, empowering researchers to effectively source and utilize this important chemical intermediate.

Suppliers and Availability

A range of chemical suppliers offer this compound, catering to various research and development needs. The availability, purity, and quantity can vary between suppliers. Below is a summary of offerings from prominent chemical companies.

SupplierCatalog NumberPurityAvailable QuantitiesCAS NumberMolecular FormulaNotes
Thermo Scientific H63848.0696%5 g100366-75-4C₆H₃F₃IN-
Sigma-Aldrich ADE000407Not specified1 g100366-75-4C₆H₃F₃INSold under the AldrichCPR brand; the buyer is responsible for confirming purity.
Oakwood Chemical 037263Not specified250 mg, 1 g, 5 g, 25 g100366-75-4C₆H₃F₃IN-
J & K SCIENTIFIC LTD. Not specified97%250 mg100366-75-4C₆H₃F₃IN-
Alfa Aesar H6384896%250 mg100366-75-4C₆H₃F₃IN-
Energy Chemical Not specified96%1 g, 5 g100366-75-4C₆H₃F₃IN-
NINGBO INNO PHARMCHEM CO.,LTD Not specifiedHigh purityInquire for quantities100366-75-4C₆H₃F₃INStates a focus on high-purity for pharmaceutical applications.[1]
Alchemist-chem Not specifiedHigh purity grades (e.g., 95%+) available500g, custom quotes available100366-75-4C₆H₃F₃INOffers flexible terms and customized quotes.

Experimental Protocols

The following sections detail key experimental procedures involving this compound.

Synthesis of this compound

A common method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 5-amino-2-(trifluoromethyl)pyridine.

Reaction Scheme:

Synthesis_of_2_iodo_5_trifluoromethyl_pyridine 5-amino-2-(trifluoromethyl)pyridine 5-amino-2-(trifluoromethyl)pyridine Diazonium_Salt In situ Diazonium Salt 5-amino-2-(trifluoromethyl)pyridine->Diazonium_Salt 1. 5N HCl, NaNO₂ 2. -5 °C to 5 °C This compound This compound Diazonium_Salt->this compound KI, -5 °C to 10 °C

Caption: Synthesis of this compound from 5-amino-2-(trifluoromethyl)pyridine.

Detailed Protocol:

  • Step 1: Diazotization

    • Dissolve 6-(Trifluoromethyl)pyridin-3-amine (9.96 g, 0.062 mol) in 70 mL of 5N HCl and cool the solution to -5 °C.

    • Slowly add a solution of sodium nitrite (6.39 g, 0.093 mol) in 30 mL of water dropwise, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, continue stirring the reaction mixture at -5 °C for 10 minutes.

  • Step 2: Iodination

    • Slowly add a solution of potassium iodide (22.5 g, 0.136 mol) in 30 mL of water dropwise to the diazotized mixture, maintaining the internal temperature below 10 °C.

    • Once the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Step 3: Work-up and Purification

    • Add 250 mL of ethyl acetate (EtOAc) for extraction.

    • Adjust the pH of the aqueous layer to 11 by adding 50 mL of 6N NaOH.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 120 mL of 0.3 M sodium thiosulfate (Na₂S₂O₃) solution.

    • Concentrate the EtOAc layer and purify the resulting residue by silica gel column chromatography using a hexane/EtOAc (25:1) eluent to yield the final product as a white solid (14.6 g, 87% yield).

Application in Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is a fundamental transformation in the synthesis of biaryl and heteroaryl compounds.

General Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine this compound, boronic acid, base, and Pd catalyst in a flask. Inert_Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon). Reactants->Inert_Atmosphere Solvent Add degassed solvent(s). Inert_Atmosphere->Solvent Heating Heat the mixture with stirring. Solvent->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool the reaction and quench if necessary. Extraction Extract the product with an organic solvent. Quenching->Extraction Purification Purify by column chromatography. Extraction->Purification

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol (adapted for this compound):

  • Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

    • Solvent system (e.g., 1,4-dioxane/water 4:1)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a dry round-bottom flask, combine this compound (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03-0.05 mmol).

    • Evacuate the flask and backfill with an inert gas three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, and this compound can be effectively coupled with a variety of amines using this palladium-catalyzed reaction.

Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Pd(II)_Complex L-Pd(II)-(Aryl)-I Pd(0)L2->Pd(II)_Complex Ar-I Ox_Add Oxidative Addition Amine_Coord Amine Coordination & Deprotonation Red_Elim Reductive Elimination Pd(II)_Amido L-Pd(II)-(Aryl)-NR₂ Pd(II)_Complex->Pd(II)_Amido HNR₂, Base Pd(II)_Amido->Pd(0)L2 Product Ar-NR₂ Pd(II)_Amido->Product Ar-I This compound HNR2 Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Representative Protocol (adapted for this compound):

  • Materials:

    • This compound

    • Primary or secondary amine (1.2 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

    • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equivalents)

    • Anhydrous solvent (e.g., toluene or dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), the palladium precatalyst, and the phosphine ligand.

    • Evacuate and backfill the tube with an inert gas (repeat three times).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an appropriate organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 2-Iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of 2-aryl-5-(trifluoromethyl)pyridines is of significant interest to researchers in medicinal chemistry and materials science. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The 2-iodo-5-(trifluoromethyl)pyridine is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond in the crucial oxidative addition step of the catalytic cycle. These application notes provide a guide to the reaction, typical conditions, and a detailed experimental protocol.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid is depicted below.

General Reaction Scheme

Key Considerations for Reaction Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Palladium Catalyst: A variety of palladium sources can be utilized, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging substrates, highly active pre-catalysts or catalyst systems with specialized ligands are often employed.[1][2]

  • Ligand: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), can significantly accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[1][3] For many standard transformations, triphenylphosphine (PPh₃) is sufficient.

  • Base: An appropriate base is required to activate the boronic acid for the transmetalation step. Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a good starting point, while stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary for less reactive systems.[3]

  • Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[1][4] Degassing the solvent is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[3]

Comparative Reaction Conditions

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of analogous heteroaryl halides. These examples serve as a valuable starting point for optimizing the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Substrate TypeTypical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80BromopyridinesGood to Excellent
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90BromopyridinesModerate to Good
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Aryl BromidesGood to Excellent
Pd(dppf)Cl₂ (10)---Na₃PO₄ (3)Dioxane/H₂O (4:1)100Pyridine-2-sulfonyl fluorideModest to Good
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O (2:1)402-Bromopyridine89%

Table compiled from data found in multiple sources.[2][5][6] Note: Yields are substrate-dependent and optimization is recommended for each specific reaction.

Detailed Experimental Protocols

This section provides a representative, general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, deionized and degassed

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask with reflux condenser)

  • Inert gas supply (Argon or Nitrogen)

Protocol 1: General Procedure using Pd(PPh₃)₄

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, and carefully evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.[2][4]

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 8 to 24 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-(trifluoromethyl)pyridine product.

Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the Suzuki-Miyaura coupling protocol described above.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Catalyst & Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Heat and Stir (e.g., 90-100 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temp. & Quench E->F G Liquid-Liquid Extraction F->G H Dry Organic Layer G->H I Concentrate in Vacuo H->I J Purify by Chromatography I->J K Final Product J->K Characterize Product (NMR, MS, etc.)

General workflow for the Suzuki coupling reaction.

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.[2]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Oxidative Addition Complex Ar-Pd(II)L₂(I) trans_label Transmetalation oa_complex->trans_label trans_complex Transmetalation Complex Ar-Pd(II)L₂(Ar') re_label Reductive Elimination trans_complex->re_label product Ar-Ar' (Coupled Product) oa_label->oa_complex  + Ar-I trans_label->trans_complex  + Ar'-B(OH)₂  (Base Activated) re_label->pd0 re_label->product

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of 2-amino-5-(trifluoromethyl)pyridine derivatives is of significant interest as the trifluoromethylpyridine motif is a key structural component in many biologically active compounds. This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-iodo-5-(trifluoromethyl)pyridine with various primary and secondary amines, including anilines.

Core Concepts and Reaction Mechanism

The Buchwald-Hartwig amination reaction involves the palladium-catalyzed coupling of an aryl halide (in this case, this compound) with an amine in the presence of a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium complex, yielding the desired N-substituted aminopyridine product and regenerating the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with electron-deficient heteroaryl halides like this compound, where catalyst poisoning by the pyridine nitrogen can be a significant challenge. The trifluoromethyl group further influences the reactivity of the substrate.

Experimental Protocols

The following protocols are representative examples for the Buchwald-Hartwig amination of this compound with different classes of amines. Optimization of reaction conditions may be necessary for specific substrates.

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • The purity of reagents, particularly the catalyst, ligand, and base, is critical for reproducible results.

  • Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Amination with Primary Alkylamines

This protocol describes a general procedure for the coupling of this compound with a primary alkylamine.

Materials:

  • This compound

  • Primary alkylamine (e.g., n-butylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the primary alkylamine (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring for completion.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with Secondary Alkylamines

This protocol outlines a procedure for the coupling of this compound with a secondary alkylamine.

Materials:

  • This compound

  • Secondary alkylamine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to an oven-dried reaction vial.

  • Add cesium carbonate (1.5 mmol, 1.5 equiv.).

  • Add anhydrous 1,4-dioxane (5 mL) followed by the secondary alkylamine (1.2 mmol, 1.2 equiv.).

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Stir for 16-24 hours, or until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Amination with Anilines

This protocol provides a method for the coupling of this compound with anilines.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and BINAP (0.03 mmol, 3 mol%).

  • Add anhydrous toluene (3 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv.), the aniline derivative (1.1 mmol, 1.1 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (15 mL).

  • Separate the organic layer, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of 2-halo-5-(trifluoromethyl)pyridine with various amines. While specific data for the 2-iodo substrate is limited in the literature, the data for the analogous 2-bromo substrate provides a strong predictive basis for reaction outcomes.

Table 1: Buchwald-Hartwig Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene11018~75-85 (estimated)
2BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)Dioxane10024~70-80 (estimated)
3CyclohexylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Toluene10016~80-90 (estimated)

Table 2: Buchwald-Hartwig Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (1.5)Dioxane10020~85-95 (estimated)
2PiperidinePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2.0)Toluene11024~80-90 (estimated)
3DiethylaminePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Dioxane10018~70-80 (estimated)

Table 3: Buchwald-Hartwig Amination with Anilines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene10016~80-90 (estimated)
24-MethoxyanilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (1.5)Dioxane1001890[1][2]
33,5-DimethylanilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Toluene11024~85-95 (estimated)

Note: Yields are based on isolated product after purification. Estimated yields are based on typical outcomes for similar substrates and may require optimization.

Mandatory Visualization

Buchwald_Hartwig_Amination Inert_Atmosphere Inert Atmosphere Setup (N2 or Ar) Reagents Combine Reactants: - this compound - Amine - Base Inert_Atmosphere->Reagents 1. Catalyst_System Add Catalyst System: - Palladium Precursor - Ligand Reagents->Catalyst_System 2. Solvent_Addition Add Anhydrous Solvent Catalyst_System->Solvent_Addition 3. Heating Heat Reaction Mixture (e.g., 100-110 °C) Solvent_Addition->Heating 4. Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating->Monitoring 5. Workup Aqueous Workup: - Dilution - Extraction - Washing Monitoring->Workup 6. (Upon Completion) Purification Purification: - Column Chromatography Workup->Purification 7. Product N-Substituted-5-(trifluoromethyl)pyridin-2-amine Purification->Product 8.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) PdII_Aryl Pd(II)(Aryl)(I)L Pd0->PdII_Aryl Oxidative Addition (+ Ar-I) PdII_Amine [Pd(II)(Aryl)(Amine)L]+ I- PdII_Aryl->PdII_Amine Amine Coordination (+ R2NH) PdII_Amido Pd(II)(Aryl)(Amido)L PdII_Amine->PdII_Amido Deprotonation (- H-Base+) PdII_Amido->Pd0 Reductive Elimination (- Ar-NR2)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Sonogashira Coupling with 2-Iodo-5-(trifluoromethyl)pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 2-iodo-5-(trifluoromethyl)pyridine with various terminal alkynes. This reaction is a powerful tool for the synthesis of 2-alkynyl-5-(trifluoromethyl)pyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups, making it a versatile method for the synthesis of complex molecules.[1][2]

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (in this case, this compound) to form a Pd(II) intermediate. This is followed by a transmetalation step where the copper acetylide transfers the alkyne group to the palladium complex. The cycle is completed by reductive elimination, which forms the desired coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate is then transferred to the palladium complex in the transmetalation step.

Variations of the Sonogashira coupling, such as copper-free protocols, have been developed to address issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[3]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of 2-halo-5-(trifluoromethyl)pyridines with various terminal alkynes. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for this transformation, often allowing for high yields under mild conditions.

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of 2-Halo-5-(trifluoromethyl)pyridines

EntryHalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF654>95 (estimated)
22-Bromo-5-(trifluoromethyl)pyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100391[3]
32-Bromo-5-(trifluoromethyl)pyridine1-OctynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385[3]
42-Bromo-5-(trifluoromethyl)pyridine3,3-Dimethyl-1-butynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100382[3]
52-Bromo-5-(trifluoromethyl)pyridineCyclopropylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100378[3]

Note: Yields for entry 1 are estimated based on the high reactivity of aryl iodides in Sonogashira couplings and data from analogous systems. Entries 2-5 are based on the coupling of the corresponding bromo-pyridine, which is generally less reactive than the iodo-pyridine.

Experimental Protocols

Below are detailed experimental protocols for the Sonogashira coupling of this compound. These protocols are based on general procedures and can be adapted for specific substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous DMF (or THF) (5-10 mL) and triethylamine (2.0 mmol) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that may be sensitive to copper salts or when copper contamination of the final product is a concern.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and triphenylphosphine (0.04 mmol).[3]

  • Add anhydrous DMF (5 mL) and diisopropylethylamine (3.0 mmol).[3]

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.[3]

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)(I)L₂ Pd0->Pd_complex1 Oxidative Addition (Ar-I) Pd_complex2 Ar-Pd(II)(C≡CR)L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 product Ar-C≡CR Pd_complex2->product Reductive Elimination CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex1 alkyne H-C≡CR alkyne->Cu_acetylide Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow

Sonogashira_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Pd catalyst, CuI, and base setup->reagents solvent Add anhydrous solvent and stir reagents->solvent alkyne Add terminal alkyne solvent->alkyne reaction Heat and monitor reaction (TLC, GC-MS) alkyne->reaction workup Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 2-iodo-5-(trifluoromethyl)pyridine. This versatile building block is frequently utilized in medicinal chemistry due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity.[1] The primary transformations highlighted herein are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental for the construction of complex molecular architectures in drug discovery.

Core Reactions and Applications

This compound serves as a valuable precursor for the synthesis of a wide array of substituted pyridines. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the iodo substituent make it an ideal substrate for various cross-coupling reactions. These reactions are pivotal in the synthesis of biaryl, amino-substituted, and alkynyl-substituted pyridines, which are common motifs in pharmaceutically active compounds.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound. These data serve as a guide for reaction optimization and demonstrate the versatility of this key intermediate.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)---K₂CO₃Toluene/EtOH/H₂O9085-95
23-Tolylboronic acidPd(dppf)Cl₂ (3)---Cs₂CO₃Dioxane/H₂O10080-90
32-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11075-85

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10080-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane11070-80
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene10075-85

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6585-95
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF7080-90
3(Trimethylsilyl)acetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene6090-98

Experimental Protocols

The following are detailed methodologies for the key experiments cited above.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene, Ethanol, and Water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • The flask is sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • The reaction mixture is stirred and heated to 90 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation of amines with this compound.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the palladium pre-catalyst (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk tube.

  • Add the amine (1.2 mmol) and the base (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details a standard procedure for the coupling of a terminal alkyne with this compound.[1][2][3][4][5]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 65 °C and monitor the reaction progress by TLC or GC. The reaction is usually complete within 3-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of celite, washing the pad with additional diethyl ether.

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental synthetic pathways and catalytic cycles described in these application notes.

Suzuki_Coupling_Pathway This compound This compound Suzuki_Reaction Suzuki-Miyaura Coupling This compound->Suzuki_Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Reaction Pharmaceutical_Intermediate 2-Aryl-5-(trifluoromethyl)pyridine (Pharmaceutical Intermediate) Suzuki_Reaction->Pharmaceutical_Intermediate Pd Catalyst, Base

Caption: Synthetic pathway for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Pathway Start This compound Coupling Buchwald-Hartwig Amination Start->Coupling Amine Amine Amine->Coupling Product 2-Amino-5-(trifluoromethyl)pyridine (Pharmaceutical Intermediate) Coupling->Product Pd Catalyst, Ligand, Base

Caption: Synthetic pathway for Buchwald-Hartwig amination.

Sonogashira_Workflow cluster_workflow Sonogashira Coupling Experimental Workflow A 1. Combine Reactants & Catalysts (this compound, Alkyne, Pd Catalyst, CuI, Base, Solvent) B 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂) A->B C 3. Reaction (Heat and stir for 3-6 hours) B->C D 4. Work-up (Extraction and washing) C->D E 5. Purification (Column Chromatography) D->E F Final Product (2-Alkynyl-5-(trifluoromethyl)pyridine) E->F

Caption: Experimental workflow for Sonogashira coupling.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R-X Pd(II)Complex R-Pd(II)-X L₂ OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R'-M Pd(II)Intermediate R-Pd(II)-R' L₂ Transmetalation->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim R-R' RedElim->Pd(0)L2

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-5-(Trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-iodo-5-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The following protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions serve as a comprehensive guide for the synthesis of diverse derivatives.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position, providing access to a vast chemical space of novel biaryl and vinyl-pyridine compounds.

Representative Reaction Conditions:

The following table outlines typical conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. Yields are generally high, but optimization may be required for specific substrates.

EntryBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane100888-98
3Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF851680-92
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)-Cs₂CO₃THF/H₂O70675-90

Detailed Experimental Protocol:

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized Water

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 273 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Solvent Addition: Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL) via syringe.

  • Reaction: Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.

Visualization of Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ Pd0->OxAdd Ar-I (2-iodo-5-(CF₃)pyridine) Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

Application Note: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for synthesizing 2-alkynyl-5-(trifluoromethyl)pyridines, which are important precursors for various heterocycles and conjugated materials. The reaction typically utilizes a dual catalyst system of palladium and copper(I) iodide.[1]

Representative Reaction Conditions:

The table below provides standard conditions for the Sonogashira coupling of this compound. The choice of base and solvent can be critical for achieving high yields.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60690-98
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF50885-95
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene701288-96
4Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile801075-85

Detailed Experimental Protocol:

This protocol outlines a standard procedure for the copper-co-catalyzed Sonogashira coupling.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 273 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Solvent and Base Addition: Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) to the flask.

  • Initial Stirring: Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (15 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired 2-alkynyl-5-(trifluoromethyl)pyridine.

Visualization of Sonogashira Catalytic Cycle:

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I Pd0->OxAdd Ar-I Transmetal Ar-Pd(II)-C≡CR OxAdd->Transmetal Cu-C≡CR Product Ar-C≡CR Transmetal->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide CuI, Base CuAcetylide->Transmetal Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Heck Coupling

Application Note: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[2] It provides an effective route for the synthesis of 2-alkenyl-5-(trifluoromethyl)pyridines, which are valuable intermediates in organic synthesis. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

Representative Reaction Conditions:

This table shows representative conditions for the Heck coupling of this compound with alkenes. The regioselectivity and stereoselectivity (E/Z) can be influenced by the choice of catalyst, ligand, and reaction conditions.

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile802470-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMF1001675-90
34-VinylpyridinePd(OAc)₂ (2)-NaOAcDMA1201865-80
4CyclohexenePd(PPh₃)₄ (5)-Ag₂CO₃Toluene1102450-70

Detailed Experimental Protocol:

This protocol provides a general method for the Heck coupling of this compound with an alkene like styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Sealable reaction tube

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: In a sealable reaction tube equipped with a magnetic stir bar, combine this compound (1.0 mmol, 273 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 12.2 mg).

  • Inerting: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous acetonitrile (4 mL), triethylamine (1.5 mmol, 0.21 mL), and styrene (1.5 mmol, 0.17 mL) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium black.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to obtain the substituted alkene.

Visualization of Heck Catalytic Cycle:

Heck_Cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I Pd0->OxAdd Ar-I Coordination Alkene Coordination OxAdd->Coordination Alkene Insertion Migratory Insertion Coordination->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product Alkene Product Elimination->Product Base Base Elimination->Base H-Pd(II)-I Base->Pd0 Regeneration

Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This transformation is a cornerstone of modern medicinal chemistry, allowing for the synthesis of 2-amino-5-(trifluoromethyl)pyridines from various primary or secondary amines. The choice of ligand is critical and often dictates the success and scope of the reaction.[5]

Representative Reaction Conditions:

The following table summarizes typical conditions for the Buchwald-Hartwig amination. Strong, non-nucleophilic bases and bulky, electron-rich phosphine ligands are commonly employed.

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001285-95
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH901678-88
4DiethylaminePd(OAc)₂ (2)JohnPhos (4)LHMDSTHF702470-85

Detailed Experimental Protocol:

This protocol provides a general procedure for the amination of this compound with a secondary amine like morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealable reaction vial

Procedure:

  • Setup (in a glovebox): To a sealable reaction vial containing a stir bar, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add Substrates: Add this compound (1.0 mmol, 273 mg) to the vial.

  • Solvent and Amine Addition: Add anhydrous toluene (2 mL), followed by morpholine (1.2 mmol, 0.105 mL).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block or oil bath at 100 °C. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Carefully unseal the vial and dilute the contents with ethyl acetate (20 mL). Filter the mixture through a short plug of silica gel or Celite, washing with additional ethyl acetate.

  • Washing and Concentration: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

Visualization of Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Ar-Pd(II)-I)L Pd0->OxAdd Ar-I Amide_Formation Palladium Amido Complex (Ar-Pd(II)-NR₂)L OxAdd->Amide_Formation RedElim Reductive Elimination Amide_Formation->RedElim RedElim->Pd0

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-iodo-5-(trifluoromethyl)pyridine as a key building block. This versatile reagent is a valuable starting material for generating a diverse range of heterocyclic structures through various palladium-catalyzed cross-coupling reactions, including Sonogashira, Buchwald-Hartwig, and Suzuki couplings. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.

I. Overview of Synthetic Strategies

This compound serves as a robust electrophilic partner in several high-yield cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can influence the reactivity of the C-I bond, making it amenable to a variety of transformations. The primary synthetic routes explored in these notes are:

  • Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, leading to the synthesis of 2-alkynyl-5-(trifluoromethyl)pyridines. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, enabling the introduction of a wide array of primary and secondary amines at the 2-position of the pyridine ring. This is a powerful method for creating libraries of potential bioactive molecules.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters, yielding 2-aryl- and 2-heteroaryl-5-(trifluoromethyl)pyridines.

II. Experimental Protocols and Data

A. Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-(trifluoromethyl)pyridines

This protocol outlines a standard procedure for the coupling of this compound with terminal alkynes.

General Reaction Scheme:

Sonogashira_Coupling cluster_product Product reactant1 This compound catalyst PdCl₂(PPh₃)₂, CuI, Base reactant2 Terminal Alkyne (R-C≡CH) product 2-Alkynyl-5-(trifluoromethyl)pyridine catalyst->product Buchwald_Hartwig_Amination cluster_product Product reactant1 This compound catalyst Pd₂(dba)₃, Ligand, Base reactant2 Amine (R¹R²NH) product 2-(R¹R²-amino)-5-(trifluoromethyl)pyridine catalyst->product Suzuki_Coupling cluster_product Product reactant1 This compound catalyst Pd(dppf)Cl₂, Base reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) product 2-(Aryl/Heteroaryl)-5-(trifluoromethyl)pyridine catalyst->product Fused_Heterocycle_Workflow cluster_coupling Cross-Coupling Reactions cluster_intermediates Functionalized Pyridine Intermediates cluster_cyclization Cyclization / Annulation cluster_fused Fused Heterocyclic Products start This compound sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald suzuki Suzuki Coupling start->suzuki alkynyl 2-Alkynyl-5-(trifluoromethyl)pyridine sonogashira->alkynyl amino 2-Amino-5-(trifluoromethyl)pyridine buchwald->amino aryl 2-Aryl-5-(trifluoromethyl)pyridine suzuki->aryl cyclization_node Intramolecular Cyclization alkynyl->cyclization_node amino->cyclization_node furopyridine Furopyridines cyclization_node->furopyridine imidazopyridine Imidazopyridines cyclization_node->imidazopyridine thienopyridine Thienopyridines cyclization_node->thienopyridine

Application Notes and Protocols for the Large-Scale Synthesis of 2-Iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-(trifluoromethyl)pyridine is a critical building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a trifluoromethyl group and an iodine atom on the pyridine ring, offers versatile reactivity for the synthesis of complex pharmaceutical intermediates.[1] The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, while the iodo substituent serves as a key handle for various cross-coupling reactions. This document provides a detailed protocol for the large-scale synthesis of this compound via a Sandmeyer-type reaction, starting from the readily available 2-amino-5-(trifluoromethyl)pyridine.

Synthetic Pathway Overview

The synthesis proceeds via a two-step, one-pot Sandmeyer-type reaction. The first step involves the diazotization of 2-amino-5-(trifluoromethyl)pyridine using sodium nitrite in an acidic medium to form an in situ diazonium salt. In the second step, this intermediate is treated with potassium iodide to yield the desired this compound.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Workup & Purification cluster_product Final Product start 2-Amino-5-(trifluoromethyl)pyridine reagents1 5N HCl, NaNO₂ (aq) start->reagents1 Dissolution intermediate In situ Diazonium Salt reagents1->intermediate Reaction conditions1 -5°C to 5°C reagents2 KI (aq) intermediate->reagents2 Addition workup EtOAc Extraction NaOH wash Na₂S₂O₃ wash reagents2->workup Reaction & Quench conditions2 -5°C to 10°C, then warm to RT purification Silica Gel Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis.

ParameterValueReference
Starting Material
2-Amino-5-(trifluoromethyl)pyridine9.96 g (0.062 mol)[2]
Reagents
5N Hydrochloric Acid70 mL[2]
Sodium Nitrite (NaNO₂)6.39 g (0.093 mol) in 30 mL H₂O[2]
Potassium Iodide (KI)22.5 g (0.136 mol) in 30 mL H₂O[2]
Reaction Conditions
Diazotization Temperature-5°C to 5°C[2]
Iodination Temperature-5°C to 10°C, then warm to room temp.[2]
Product Information
Yield 14.6 g (87%) [2]
PurityHigh (after chromatography)[3]
AppearanceWhite solid[2]
Molecular Weight272.99 g/mol
CAS Number100366-75-4[1]

Experimental Protocol

This protocol is adapted from a literature procedure for a gram-scale synthesis and can be scaled accordingly with appropriate safety and engineering controls.[2]

Materials and Equipment:

  • Multi-neck reaction vessel equipped with a mechanical stirrer, thermocouple, and addition funnel.

  • Cooling bath (e.g., acetone/dry ice or a cryostat).

  • Standard laboratory glassware for workup and purification.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Reagents:

  • 2-Amino-5-(trifluoromethyl)pyridine (also known as 6-(trifluoromethyl)pyridin-3-amine)

  • 5N Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ethyl acetate (EtOAc)

  • 6N Sodium hydroxide (NaOH)

  • 0.3 M Sodium thiosulfate (Na₂S₂O₃) solution

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography eluent)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 9.96 g (0.062 mol) of 2-amino-5-(trifluoromethyl)pyridine in 70 mL of 5N HCl.

  • Cooling: Cool the solution to -5°C using a cooling bath.

  • Diazotization: Slowly add a solution of 6.39 g (0.093 mol) of sodium nitrite in 30 mL of water dropwise to the reaction mixture, ensuring the internal temperature is maintained below 5°C. After the addition is complete, stir the mixture for an additional 10 minutes at -5°C.

  • Iodination: Slowly add a solution of 22.5 g (0.136 mol) of potassium iodide in 30 mL of water dropwise to the reaction mixture, while keeping the internal temperature below 10°C.

  • Warm-up: After the addition of the KI solution is complete, allow the reaction mixture to gradually warm to room temperature.

  • Extraction and Neutralization: Add 250 mL of ethyl acetate to the reaction mixture. Adjust the pH of the aqueous layer to 11 by the slow addition of 50 mL of 6N NaOH. Separate the organic and aqueous layers.

  • Washing: Wash the organic layer with 120 mL of 0.3 M sodium thiosulfate solution to remove any residual iodine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (25:1) eluent system to yield this compound as a white solid.[2]

Safety Precautions:

  • The diazotization reaction can be exothermic and the diazonium salt intermediate is potentially unstable. Strict temperature control is crucial.

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment.

  • Quenching of the reaction and pH adjustment should be performed slowly and carefully to control any gas evolution.

Analytical Characterization

The final product can be characterized by standard analytical techniques:

  • Mass Spectrometry (MS): (ESI) calculated for C₆H₃F₃IN [M]⁺: 273.0; found: 274.0 [M+H]⁺.[2]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.96 (s, 1H), 8.22 (d, J = 8.2 Hz, 1H), 7.47 (d, J = 8.2 Hz, 1H).[2]

By following this detailed protocol, researchers can reliably synthesize this compound on a large scale for its application in pharmaceutical and chemical research.

References

"safe handling and storage procedures for 2-iodo-5-(trifluoromethyl)pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 2-iodo-5-(trifluoromethyl)pyridine, a key building block in pharmaceutical and agrochemical research. The information compiled is intended to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative utilized as an intermediate in organic synthesis. Its trifluoromethyl group can impart unique properties to target molecules, such as enhanced metabolic stability and lipophilicity, which are desirable in drug design.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₃F₃IN
Molecular Weight 272.99 g/mol
Appearance White to off-white or light yellow solid[2]
Melting Point 68-72°C[2]
Solubility in Water Low to insoluble[2]
Solubility in Organic Solvents Soluble in dichloromethane and chloroform[2]
Stability Stable under normal conditions; may decompose with exposure to moisture and air.[2]

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with care.

Table 2: Hazard Identification and GHS Classification

HazardClassificationPrecautionary Statement(s)Reference(s)
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.
Skin Irritation Category 2H315: Causes skin irritation.[3][4]
Eye Irritation Category 2AH319: Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles or a face shield.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[3]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be necessary.[3][4]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the quality of the compound.

Handling
  • Avoid all personal contact, including inhalation of dust or fumes.[3]

  • Handle in a well-ventilated area or a chemical fume hood.[2]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

  • Keep containers securely sealed when not in use.[3]

Storage
  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed to prevent exposure to moisture and air.[2]

  • Store away from heat sources, open flames, and incompatible materials such as strong oxidizing agents and bases.[2][5]

  • Recommended storage temperatures can range from ambient to 2-8°C; always consult the supplier's specific recommendations.[6]

Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureReference(s)
Ingestion If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4]
Inhalation Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor/physician.[4]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or foam.[5]

  • Specific Hazards: In combustion, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in section 2.1.

  • For dry spills, avoid generating dust. Use dry clean-up procedures (e.g., sweep or vacuum) and place the material in a sealed container for disposal.[3]

  • Prevent the spillage from entering drains or waterways.[3]

Disposal Procedures

Dispose of this compound and its containers in accordance with local, regional, and national hazardous waste regulations.[3][5] This typically involves collection in a designated, labeled hazardous waste container for pickup by a licensed disposal company.

Experimental Protocols

This compound is a versatile building block for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules.[1][7][8]

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and experimental use of this compound.

SafeHandlingWorkflow Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Ventilated Fume Hood PPE->FumeHood Ensure Safety Weigh Weigh Compound FumeHood->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer Seal Tightly Seal Container Transfer->Seal After Use Clean Clean Work Area Transfer->Clean After Experiment Store Store in Cool, Dry, Well-Ventilated Area Seal->Store Incompatibles Separate from Incompatible Materials Store->Incompatibles Waste Dispose of Waste in Labeled Container Clean->Waste

Caption: Logical workflow for the safe handling and storage of this compound.

SuzukiCouplingWorkflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Reactants, Base, and Catalyst in Flask Inert Establish Inert Atmosphere (Ar or N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Complete Setup Heat Heat and Stir Reaction Mixture Solvent->Heat Start Reaction Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Dilute and Extract with Organic Solvent Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-iodo-5-(trifluoromethyl)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki reaction of this compound, an electron-deficient substrate that can present unique challenges.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Conversion 1. Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[1][2] 2. Inefficient Oxidative Addition: The C-I bond, although typically reactive, may require specific conditions for efficient oxidative addition in this electron-deficient system. 3. Poor Transmetalation: The trifluoromethyl group makes the pyridine ring electron-poor, which can affect the transmetalation step.[2]- Ligand Selection: Employ bulky, electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst and prevent pyridine coordination.[2][3][4] - Catalyst Choice: Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a robust precatalyst system.[4] Increasing catalyst loading (e.g., from 2 mol% to 5 mol%) may be beneficial.[2] - Base Selection: Use a stronger base like K₃PO₄ or Cs₂CO₃ to enhance the rate of transmetalation.[3][4] - Temperature: Increase the reaction temperature to overcome activation energy barriers.[3][4]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3][5] 2. Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or residual water.[4][5] 3. Dehalogenation of Starting Material: The iodo group is replaced by a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridine.[5][6]- Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and reagents.[3][4] - Anhydrous Conditions: Use anhydrous solvents and dry reagents to minimize protodeboronation.[2][4] Consider using boronic esters (e.g., pinacol esters), which are more stable.[4] - Ligand Screening: Dehalogenation can sometimes be caused by certain phosphine ligands. Screening different ligands may mitigate this issue.[4]
Inconsistent Results 1. Reagent Quality: Variability in the purity of the catalyst, base, solvent, or boronic acid can lead to inconsistent yields.[4] 2. Inefficient Mixing: In biphasic reaction mixtures, poor mixing can lead to slow and irreproducible reaction rates.[4]- High-Purity Reagents: Use fresh, high-purity reagents. Store catalysts and ligands under an inert atmosphere.[4] - Vigorous Stirring: Ensure vigorous stirring to promote efficient mixing of all reaction components.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?

A1: Due to the electron-deficient nature of the pyridine ring, a robust catalyst system is recommended. A good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[3][4] Alternatively, a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ can be effective.[4]

Q2: Which base is most suitable for this reaction?

A2: The choice of base is critical for activating the boronic acid. For challenging substrates like this compound, stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) is a highly effective choice.[2][3] Cesium carbonate (Cs₂CO₃) can also be very effective, though it is a more expensive option.[4]

Q3: What solvent system should I use?

A3: Aprotic polar solvents are generally preferred for Suzuki couplings of halopyridines. A mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 v/v ratio) is a common and effective solvent system.[1][7] The water helps to dissolve the inorganic base and facilitates the crucial transmetalation step. Other suitable solvents include toluene or THF, often with the addition of water.[1][8]

Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is often caused by the presence of oxygen in the reaction mixture.[3][5] It is crucial to ensure that all solvents and reagents are thoroughly degassed and that the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen) from start to finish.[3][4] Using a direct Pd(0) catalyst source can also sometimes reduce the incidence of homocoupling.[4]

Q5: My reaction is sluggish and gives a low yield. What parameters can I adjust?

A5: For sluggish reactions with this substrate, consider the following adjustments:

  • Increase Temperature: Higher temperatures can significantly increase the reaction rate.[3]

  • Switch to a Stronger Base: If you are using a weaker base like K₂CO₃, switching to K₃PO₄ or Cs₂CO₃ can improve the yield.[3][4]

  • Change Ligand: If catalyst deactivation is suspected, switching to a bulkier and more electron-rich ligand (e.g., from PPh₃ to XPhos) can be beneficial.[3][4]

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) may improve conversion.[2]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura couplings for structurally similar and challenging heteroaryl halides. This data can serve as a guide for optimizing the reaction with this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O100High
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90Moderate to High
PdCl₂(dppf) (3)-K₂CO₃DMF100Moderate

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventCatalyst SystemTemperature (°C)Typical Yield (%)
K₃PO₄ (2)Dioxane/H₂O (4:1)Pd(OAc)₂ / SPhos100High
K₂CO₃ (2)Dioxane/H₂O (4:1)Pd(OAc)₂ / SPhos100Moderate
Cs₂CO₃ (2)ToluenePd₂(dba)₃ / XPhos110High
Na₂CO₃ (2)DMFPd(PPh₃)₄100Moderate

Experimental Protocols

General Protocol for Suzuki Coupling of this compound:

This is a generalized procedure and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed organic solvent followed by the degassed water via syringe (a typical solvent ratio is 4:1 or 5:1 organic solvent to water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X (this compound) PdII_Aryl R1-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OR)2 (Boronic Acid/Ester) + Base PdII_Aryl_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 R1-R2 (Coupled Product)

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow Start Start Suzuki Reaction Check_Yield Low Yield? Start->Check_Yield Check_Side_Products Side Products? Check_Yield->Check_Side_Products No Optimize_Catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) Check_Yield->Optimize_Catalyst Yes Check_Inertness Improve Inert Atmosphere (Degas Solvents) Check_Side_Products->Check_Inertness Homocoupling Use_Boronic_Ester Use Boronic Ester Check_Side_Products->Use_Boronic_Ester Protodeboronation Success Successful Coupling Check_Side_Products->Success No Optimize_Base Optimize Base (e.g., K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Temp Increase Temperature Optimize_Base->Optimize_Temp Optimize_Temp->Check_Yield Check_Inertness->Start Use_Boronic_Ester->Start

Caption: Troubleshooting Workflow for Suzuki Coupling.

References

Technical Support Center: Synthesis of 2-iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-iodo-5-(trifluoromethyl)pyridine.

Troubleshooting Guides

The synthesis of this compound can be approached through two primary routes: the Sandmeyer reaction of 2-amino-5-(trifluoromethyl)pyridine and the Finkelstein reaction of 2-chloro-5-(trifluoromethyl)pyridine. This guide addresses common issues encountered in both methodologies.

Route 1: Sandmeyer Reaction

Q1: My Sandmeyer reaction has a low yield. What are the potential causes and solutions?

A low yield in the Sandmeyer reaction for the synthesis of this compound can stem from several factors. The most common issues are related to the instability of the diazonium salt intermediate and incomplete reaction.

Potential Causes and Troubleshooting Steps:

  • Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C. This decomposition often leads to the formation of 2-hydroxy-5-(trifluoromethyl)pyridine as a primary byproduct, reducing the yield of the desired product.

    • Solution: Maintain a strict temperature control between 0-5°C during the diazotization step (the addition of sodium nitrite). Use an ice-salt bath to ensure the temperature does not rise.

  • Incomplete Diazotization: If the reaction between the 2-amino-5-(trifluoromethyl)pyridine and nitrous acid is incomplete, unreacted starting material will remain, lowering the overall yield.

    • Solution: Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine. This allows for the controlled generation of nitrous acid and its immediate reaction with the amine.

  • Side Reactions: Besides the formation of the corresponding phenol, other side reactions can occur, such as the formation of biaryl compounds through radical coupling or the formation of azo compounds if the diazonium salt couples with the starting amine.

    • Solution: Use a slight excess of sodium nitrite to ensure complete diazotization. The order of addition is also critical; add the sodium nitrite solution to the amine solution, not the other way around.

Q2: I am observing a significant amount of a phenolic byproduct. How can I minimize its formation?

The formation of 2-hydroxy-5-(trifluoromethyl)pyridine is a common side reaction.

Troubleshooting Steps:

  • Temperature Control: As mentioned, keep the reaction temperature below 5°C.

  • Minimize Reaction Time: Once the diazonium salt is formed, proceed to the iodination step without delay.

  • pH Control: Ensure the reaction medium is sufficiently acidic during diazotization to stabilize the diazonium salt.

Route 2: Finkelstein Reaction

Q1: The Finkelstein reaction from 2-chloro-5-(trifluoromethyl)pyridine is not proceeding to completion. What can I do?

The Finkelstein reaction is an equilibrium process. For aromatic halides, the reaction is often sluggish and requires a catalyst.

Potential Causes and Troubleshooting Steps:

  • Equilibrium: The reaction can be driven to completion by taking advantage of the differential solubility of the halide salts. The classic Finkelstein reaction uses sodium iodide in acetone, where the resulting sodium chloride is poorly soluble and precipitates, driving the equilibrium towards the product. For aromatic systems, this may not be sufficient.

    • Solution: Use a high boiling point solvent like DMF or dioxane and a significant excess of sodium iodide.

  • Lack of Reactivity: Aryl chlorides are generally less reactive than aryl bromides in nucleophilic aromatic substitution.

    • Solution: Employ a copper(I) iodide catalyst in combination with a diamine ligand. This "aromatic Finkelstein reaction" significantly enhances the reaction rate.

Q2: I am experiencing difficulty in purifying the product from the Finkelstein reaction mixture.

Purification can be challenging due to the presence of unreacted starting material, catalyst residues, and the high-boiling point solvent.

Troubleshooting Steps:

  • Work-up Procedure: After the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. Washing the organic layer with aqueous ammonia can help remove copper catalyst residues.

  • Chromatography: Column chromatography on silica gel is an effective method for separating the product from the starting material and other impurities.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is preferable for the synthesis of this compound?

A: Both the Sandmeyer and Finkelstein reactions are viable routes. The choice often depends on the availability and cost of the starting materials. The Sandmeyer reaction starting from 2-amino-5-(trifluoromethyl)pyridine is well-documented and can provide high yields. The Finkelstein route is a good alternative if 2-chloro-5-(trifluoromethyl)pyridine is readily available.

Q: How can I monitor the progress of these reactions?

A: Both reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product.

Q: What are the expected side products and how can they be identified?

A:

  • Sandmeyer Reaction:

    • 2-hydroxy-5-(trifluoromethyl)pyridine: Can be identified by GC-MS and its different polarity on TLC.

    • Unreacted 2-amino-5-(trifluoromethyl)pyridine: Can be detected by TLC and GC-MS.

    • Biaryl and azo compounds: Generally formed in smaller amounts and can be characterized by mass spectrometry.

  • Finkelstein Reaction:

    • Unreacted 2-chloro-5-(trifluoromethyl)pyridine: The primary impurity if the reaction does not go to completion. It can be monitored by GC-MS.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterSandmeyer ReactionAromatic Finkelstein Reaction
Starting Material 2-amino-5-(trifluoromethyl)pyridine2-chloro-5-(trifluoromethyl)pyridine
Key Reagents NaNO₂, HCl, KINaI, CuI, Diamine ligand
Typical Solvent WaterDioxane, DMF
Reaction Temperature 0-5°C (diazotization)110-130°C
Reported Yield ~87%Moderate to high (substrate dependent)
Primary Side Product 2-hydroxy-5-(trifluoromethyl)pyridineUnreacted starting material

Table 2: Influence of Reaction Conditions on Sandmeyer Reaction Purity

ConditionPurity of this compound (GC area %)Major Impurity (GC area %)
Standard (0-5°C) 95%2-hydroxy-5-(trifluoromethyl)pyridine (3%)
Elevated Temp. (15°C) 80%2-hydroxy-5-(trifluoromethyl)pyridine (15%)
Slow NaNO₂ addition 97%2-hydroxy-5-(trifluoromethyl)pyridine (1.5%)

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of this compound

This protocol is based on a reported procedure.

Materials:

  • 6-(Trifluoromethyl)pyridin-3-amine

  • 5N Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ethyl acetate (EtOAc)

  • 6N Sodium hydroxide (NaOH)

  • 0.3 M Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve 6-(trifluoromethyl)pyridin-3-amine (9.96 g, 0.062 mol) in 5N HCl (70 mL) in a flask and cool the mixture to -5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (6.39 g, 0.093 mol in 30 mL water) dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction mixture at -5 °C for an additional 10 minutes after the addition is complete.

  • Slowly add a pre-cooled aqueous solution of potassium iodide (22.5 g, 0.136 mol in 30 mL water) dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

  • Extract the mixture with ethyl acetate (250 mL).

  • Adjust the pH of the aqueous layer to 11 with 6N NaOH (approx. 50 mL).

  • Separate the organic and aqueous layers.

  • Wash the organic layer with 120 mL of 0.3 M Na₂S₂O₃ solution.

  • Concentrate the ethyl acetate layer under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (eluent: hexane/EtOAc = 25/1) to yield this compound as a white solid.

Protocol 2: Aromatic Finkelstein Synthesis of this compound

This is a general protocol for the copper-catalyzed Finkelstein reaction and may require optimization for this specific substrate.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (or another suitable diamine ligand)

  • Dioxane (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%), and NaI (2 equivalents).

  • Add anhydrous dioxane, followed by 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent).

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with aqueous ammonia to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization (0-5°C) cluster_iodination Iodination cluster_workup Work-up & Purification A 2-amino-5-(trifluoromethyl)pyridine in HCl B Add NaNO2 solution A->B Slowly C Diazonium Salt Intermediate B->C D Add KI solution C->D E Warm to RT D->E F Crude Product Mixture E->F G EtOAc Extraction F->G H Base Wash (NaOH) G->H I Thiosulfate Wash H->I J Column Chromatography I->J K This compound J->K

Caption: Experimental workflow for the Sandmeyer synthesis.

Finkelstein_Reaction_Workflow cluster_reaction_setup Reaction Setup cluster_workup_purification Work-up & Purification A 2-chloro-5-(trifluoromethyl)pyridine D Heat to 110°C A->D B NaI, CuI, Diamine Ligand B->D C Anhydrous Dioxane C->D E Aqueous Work-up D->E F Ammonia Wash E->F G Column Chromatography F->G H This compound G->H

Caption: Experimental workflow for the Finkelstein synthesis.

Troubleshooting_Low_Yield cluster_sandmeyer Sandmeyer Reaction cluster_finkelstein Finkelstein Reaction Start Low Yield Observed S1 Check Temperature Control (Should be 0-5°C) Start->S1 F1 Use CuI/Diamine Catalyst Start->F1 S2 Verify Slow NaNO2 Addition S1->S2 S3 Proceed to Iodination Promptly S2->S3 F2 Ensure Anhydrous Conditions F1->F2 F3 Use Excess NaI F2->F3

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Purification of Crude 2-iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-iodo-5-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for crude this compound?

A1: The most common and effective purification techniques for crude this compound, which is a solid at room temperature, are recrystallization and column chromatography.[1] For volatile impurities, distillation can be considered, although the target compound itself may have a high boiling point.[2]

Q2: What are the likely impurities in crude this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation.[2] Common impurities in the synthesis of halopyridines may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Other iodinated or trifluoromethylated pyridine isomers formed during the reaction.

  • Dehalogenated species: 5-(Trifluoromethyl)pyridine.

  • Over-halogenated byproducts: Di-iodinated or other multi-halogenated pyridines.[3]

  • Solvent residues: Solvents used in the synthesis and workup.

Q3: My purified this compound is a yellow solid. Is this normal?

A3: While pure this compound is typically a white to off-white solid, a pale yellow color can indicate the presence of minor impurities.[4] If high purity is required for downstream applications, such as in pharmaceutical synthesis, further purification may be necessary.[1][5]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of this compound from its impurities during column chromatography. Use a suitable eluent system, similar to the one used for the column, to develop the TLC plate. The spots can be visualized under UV light.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound does not dissolve in the hot solvent. The chosen solvent is not suitable; the compound has low solubility even at high temperatures.Select a more appropriate solvent or a solvent mixture. Perform small-scale solubility tests with various solvents to find one that dissolves the compound when hot but not when cold.
Compound "oils out" instead of crystallizing upon cooling. The solution is too concentrated, or the cooling process is too rapid. The boiling point of the solvent may be higher than the melting point of the compound.Add more solvent to the hot solution. Allow the solution to cool down more slowly (e.g., by letting it cool to room temperature before placing it in an ice bath). Consider using a lower-boiling point solvent.
No crystals form upon cooling. The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try adding a seed crystal to induce crystallization. If the compound is too soluble, consider using a different solvent or a solvent/anti-solvent system.
Low recovery of the purified product. Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were not completely collected during filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution thoroughly in an ice bath to maximize crystal formation. Ensure efficient transfer and washing of the crystals during filtration.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of the desired compound from impurities (overlapping bands). The eluent system is not optimal (either too polar or not polar enough). The column was not packed properly, leading to channeling. The column was overloaded with the crude mixture.Optimize the eluent system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Ensure the silica gel is packed uniformly without any air bubbles. Use an appropriate amount of crude product for the column size (typically a 20-50:1 ratio of silica gel to crude product by weight).[6]
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the acidic silica gel, which can be an issue with basic pyridine compounds.[2] The compound is not sufficiently soluble in the eluent.Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to reduce the interaction with the silica gel.[2] Choose an eluent system in which the compound is more soluble.
The compound is not eluting from the column. The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate mixture, increase the percentage of ethyl acetate.
Cracks appear in the silica gel bed. The column has run dry.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent and conditions should be determined on a small scale first.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexanes, heptane, or a mixture such as hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when it is cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude mixture. A good eluent system will give the desired compound an Rf value of approximately 0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, and then add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pipette bulb or compressed air) to start the elution.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end End Crude_Product Crude 2-iodo-5- (trifluoromethyl)pyridine Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC TLC->Recrystallization If impure TLC->Column_Chromatography If impure Pure_Product Pure Product TLC->Pure_Product If pure NMR NMR Spectroscopy Pure_Product->NMR Characterization Troubleshooting_Logic Start Purification Issue Encountered Method Identify Purification Method Start->Method Recryst_Issue Recrystallization Problem? Method->Recryst_Issue Recrystallization CC_Issue Column Chromatography Problem? Method->CC_Issue Column Chromatography Oiling_Out Oiling Out Recryst_Issue->Oiling_Out Yes Low_Recovery Low Recovery Recryst_Issue->Low_Recovery No Poor_Separation Poor Separation CC_Issue->Poor_Separation Yes Tailing Tailing CC_Issue->Tailing No Adjust_Solvent Adjust Solvent/Cooling Rate Oiling_Out->Adjust_Solvent Optimize_Eluent Optimize Eluent System Poor_Separation->Optimize_Eluent Add_Modifier Add Basic Modifier to Eluent Tailing->Add_Modifier Check_Conditions Check Concentration/Filtration Low_Recovery->Check_Conditions

References

Technical Support Center: Troubleshooting Low Yields in 2-Iodo-5-(trifluoromethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-iodo-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in cross-coupling reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my cross-coupling reaction with this compound?

Low yields can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group makes the pyridine ring electron-deficient, which generally facilitates oxidative addition of the C-I bond to the palladium catalyst. However, the pyridine nitrogen can also coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition. Other common issues include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), poor quality of reagents, or the occurrence of side reactions.

Q2: What are the most common side reactions observed with this compound?

The most prevalent side reactions include:

  • Dehalogenation: Replacement of the iodo group with a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridine. This can be promoted by certain phosphine ligands or impurities.

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki reactions or the alkyne in Sonogashira reactions). This is often exacerbated by the presence of oxygen.

  • Catalyst Decomposition: Formation of palladium black, an inactive form of the catalyst, indicates catalyst decomposition, which can be caused by high temperatures, impurities, or inappropriate ligand choice.

Q3: How does the trifluoromethyl group influence the reactivity of this compound?

The strongly electron-withdrawing trifluoromethyl group significantly impacts the electronic properties of the pyridine ring. This generally increases the rate of oxidative addition, the first step in many cross-coupling catalytic cycles. However, it can also affect the stability of intermediates and the rate of reductive elimination.

Troubleshooting Guides for Common Cross-Coupling Reactions

Below are detailed troubleshooting guides for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound.

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product.

This section provides guidance on optimizing the Suzuki-Miyaura coupling of this compound with various boronic acids.

Troubleshooting Flowchart

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Suboptimal Catalyst/Ligand? start->catalyst base Incorrect Base? catalyst->base No catalyst_sol Screen Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). catalyst->catalyst_sol Yes solvent_temp Solvent/Temperature Issues? base->solvent_temp No base_sol Screen bases. K₂CO₃ is a good start. For sluggish reactions, try stronger bases like K₃PO₄ or Cs₂CO₃. base->base_sol Yes side_reactions Side Reactions Prevalent? solvent_temp->side_reactions No solvent_temp_sol Use aprotic solvents like dioxane, toluene, or DMF. Ensure adequate temperature (80-110 °C). solvent_temp->solvent_temp_sol Yes reagents Reagent Quality? side_reactions->reagents No side_reactions_sol Dehalogenation: screen ligands. Homocoupling: ensure inert atmosphere. Protodeboronation: use anhydrous solvents. side_reactions->side_reactions_sol Yes reagents_sol Use fresh, high-purity reagents. Degas solvents thoroughly. reagents->reagents_sol Yes

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Quantitative Data: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene10016~90
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF9012~88

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Detailed Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of approximately 0.1 M with respect to the starting iodide.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

Issue: Low yield of the desired alkynylpyridine product.

This section provides guidance for optimizing the Sonogashira coupling of this compound with terminal alkynes.

Troubleshooting Flowchart

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling catalyst Catalyst System Ineffective? start->catalyst base_solvent Base/Solvent Combination? catalyst->base_solvent No catalyst_sol Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst (e.g., CuI). catalyst->catalyst_sol Yes homocoupling Alkyne Homocoupling (Glaser)? base_solvent->homocoupling No base_solvent_sol Use an amine base like Et₃N or DIPEA in a solvent like THF or DMF. Ensure base is fresh and dry. base_solvent->base_solvent_sol Yes reagents Reagent Quality? homocoupling->reagents No homocoupling_sol Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere. Consider a copper-free protocol. homocoupling->homocoupling_sol Yes reagents_sol Use freshly distilled alkynes and dry, degassed solvents. Ensure catalyst purity. reagents->reagents_sol Yes

Caption: Troubleshooting workflow for low yields in Sonogashira coupling.

Quantitative Data: Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF65690-98
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPEA (3)DMF508~92
31-OctynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (2.5)Acetonitrile7010~85

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Detailed Experimental Protocol: Sonogashira Coupling with Phenylacetylene
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Base Addition: Add degassed THF and Et₃N (2.0 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise.

  • Reaction: Heat the mixture to 65 °C and stir.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

Issue: Low yield of the desired aminopyridine product.

This section addresses common challenges in the Buchwald-Hartwig amination of this compound. Catalyst poisoning by the pyridine nitrogen is a key consideration.

Troubleshooting Flowchart

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination catalyst_poisoning Catalyst Poisoning by Pyridine-N? start->catalyst_poisoning base_sensitivity Base Sensitive Functional Groups? catalyst_poisoning->base_sensitivity No catalyst_poisoning_sol Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to shield the Pd center. catalyst_poisoning->catalyst_poisoning_sol Yes amine_reactivity Poorly Reactive Amine? base_sensitivity->amine_reactivity No base_sensitivity_sol Use weaker bases like K₃PO₄ or Cs₂CO₃ instead of strong alkoxides (NaOtBu, KOtBu). base_sensitivity->base_sensitivity_sol Yes side_reactions Side Reactions? amine_reactivity->side_reactions No amine_reactivity_sol Increase reaction temperature or use a more active catalyst/ligand system. amine_reactivity->amine_reactivity_sol Yes side_reactions_sol Dehalogenation: screen ligands and bases. Dimerization: ensure inert atmosphere. side_reactions->side_reactions_sol Yes

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination Conditions
EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001880-90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11024~75
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF8016~85

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to a Schlenk tube. Add this compound (1.0 equiv.), NaOtBu (1.4 equiv.), and morpholine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Technical Support Center: Cross-Coupling with 2-Iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2-iodo-5-(trifluoromethyl)pyridine in cross-coupling reactions.

Troubleshooting and FAQs

This section addresses common issues encountered during cross-coupling reactions with the electron-deficient this compound substrate.

Question 1: Why is my cross-coupling reaction failing or giving low yields with this compound?

Answer: Low yields or reaction failure with this substrate can stem from several factors, primarily related to its electron-deficient nature and the potential for the pyridine nitrogen to interfere with the catalyst.

  • Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with 2-halopyridine substrates.[1][2]

  • Slow Oxidative Addition: While the Carbon-Iodine bond is generally reactive, the strong electron-withdrawing effect of the trifluoromethyl group can influence the electronic properties of the pyridine ring, potentially affecting the oxidative addition step.

  • Sub-optimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[3] An inappropriate ligand may not be effective for this specific substrate.

  • Incorrect Base or Solvent: The choice of base and solvent is crucial and highly interdependent. An unsuitable combination can lead to poor reaction rates, side reactions, or catalyst decomposition.[4][5]

  • Protodeboronation (Suzuki Coupling): In Suzuki reactions, the boronic acid coupling partner can be replaced by a proton from the solvent, especially under harsh conditions or with an improper base, leading to a common side product.[1]

Question 2: What are the best initial catalysts and ligands to screen for a Suzuki-Miyaura coupling with this substrate?

Answer: For challenging, electron-deficient substrates like this compound, highly active catalyst systems are required.[1] We recommend starting with palladium(II) precatalysts combined with bulky, electron-rich phosphine ligands. These ligands are known to accelerate oxidative addition and reductive elimination while sterically shielding the palladium center from inhibitory coordination by the pyridine nitrogen.[1][6]

Recommended Starting Points for Suzuki-Miyaura Catalyst Screening:

Catalyst PrecursorLigandTypical Loading (mol%)Key Features
Pd₂(dba)₃XPhos or SPhos1-2% PdBuchwald ligands; excellent for electron-deficient halides.[7]
Pd(OAc)₂P(t-Bu)₃2-4% PdA bulky, electron-rich monodentate phosphine.[8]
PdCl₂(dppf)(none)3-5%A reliable catalyst, often effective for a range of substrates.[9][10]
Pd(PPh₃)₄(none)3-5%A common Pd(0) source, good general starting point.[7][11]

Question 3: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen or issues with the reduction of a Pd(II) precatalyst to the active Pd(0) state.[1]

  • Ensure Anaerobic Conditions: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]

  • Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[7]

  • Optimize Base and Temperature: Sometimes, a less aggressive base or lower reaction temperature can minimize this side reaction.

Question 4: What conditions are recommended for a Sonogashira coupling with this compound?

Answer: Due to the high reactivity of the C-I bond, Sonogashira couplings with aryl iodides can often be performed under relatively mild conditions.[12] A standard palladium-copper co-catalyst system is a good starting point.

Recommended Starting Conditions for Sonogashira Coupling:

ParameterCondition
Catalyst System PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%)
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv.)
Solvent Anhydrous THF or DMF
Temperature Room Temperature to 70 °C[13]

Question 5: For a Buchwald-Hartwig amination, which ligands and bases are most effective with this substrate?

Answer: Buchwald-Hartwig aminations of electron-deficient heteroaryl halides benefit from highly active catalyst systems. The choice of base is critical and depends on the amine coupling partner.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterCondition
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos).[14]
Base NaOtBu (for neutral or electron-rich amines) or a weaker base like K₃PO₄ or Cs₂CO₃ (for more acidic amines or sensitive substrates).[15]
Solvent Toluene or Dioxane.
Temperature 80-110 °C.[15]

Catalyst Selection and Troubleshooting Workflow

The following diagram outlines a logical workflow for selecting a catalyst system and troubleshooting common issues.

G Catalyst Selection & Troubleshooting Workflow cluster_selection Catalyst System Selection cluster_troubleshooting Troubleshooting cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_side_products Solutions for Side Products Start Select Cross-Coupling Type (Suzuki, Sonogashira, etc.) Select_Catalyst Choose Initial Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos for Suzuki) Start->Select_Catalyst Select_Conditions Select Base & Solvent (e.g., K₃PO₄ in Dioxane/H₂O) Select_Catalyst->Select_Conditions Run_Reaction Run Small-Scale Test Reaction Select_Conditions->Run_Reaction Analyze Analyze Outcome (TLC, LC-MS, NMR) Run_Reaction->Analyze Low_Yield Low Yield / No Reaction Analyze->Low_Yield < 50% Conversion Side_Products Side Products Observed (e.g., Homocoupling) Analyze->Side_Products Byproducts Present Success Success! Proceed to Scale-up Analyze->Success > 80% Yield Clean Reaction Screen_Ligands Screen More Active Ligands (e.g., Buchwald type) Low_Yield->Screen_Ligands Degas Ensure Rigorous Degassing Side_Products->Degas Increase_Temp Increase Temperature Screen_Bases Screen Different Bases (K₃PO₄, Cs₂CO₃) Screen_Ligands->Screen_Bases Screen_Bases->Increase_Temp Change_Catalyst Use Pd(0) Source Degas->Change_Catalyst Lower_Temp Lower Reaction Temperature Change_Catalyst->Lower_Temp

Caption: A decision tree for catalyst selection and reaction troubleshooting.

Experimental Protocols

The following protocols are provided as robust starting points for various cross-coupling reactions with this compound. Note: These are generalized procedures based on couplings with similar electron-deficient heteroaryl iodides and should be optimized for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for coupling an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.

  • Add the degassed solvent mixture (e.g., for a 0.5 mmol scale, use 4 mL Dioxane and 1 mL Water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling (Copper Co-catalyzed)

This protocol describes a standard procedure for coupling a terminal alkyne.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[13]

  • Add anhydrous THF and triethylamine to the flask. Stir the mixture at room temperature for 10 minutes.[13]

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by TLC or GC.[13]

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Heck Coupling

This protocol is adapted for coupling with an activated alkene like an acrylate.

Materials:

  • This compound (1.0 equiv.)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (TEA) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, followed by the alkene and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.[16]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle Overview

The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-R L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 RedElim->Product ArX->OxAdd R_M->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

Technical Support Center: Managing Reaction Byproducts of 2-Iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with 2-iodo-5-(trifluoromethyl)pyridine. The information is designed to help you manage and minimize the formation of unwanted byproducts, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction byproducts when using this compound in cross-coupling reactions?

A1: When using this compound in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the primary byproducts typically observed are:

  • Homocoupling Products: Formation of a symmetrical biaryl (from the boronic acid/ester in Suzuki reactions), a diyne (from the alkyne in Sonogashira reactions), or a biaryl (from the aryl halide in amination reactions). This is often exacerbated by the presence of oxygen.[1]

  • Deiodination Product: Replacement of the iodine atom on the pyridine ring with a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridine.

  • Protodeboronation Product (Suzuki-Miyaura specific): Replacement of the boronic acid or ester group on the coupling partner with a hydrogen atom.

Q2: How can I minimize the formation of homocoupling byproducts?

A2: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[1] To minimize this side reaction:

  • Degas Solvents: Thoroughly degas all solvents used in the reaction by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of argon or nitrogen.

  • Catalyst Choice: The choice of palladium catalyst and ligands can influence the rate of homocoupling versus the desired cross-coupling. Screening different catalyst systems may be beneficial.

Q3: What conditions favor the deiodination of this compound?

A3: Deiodination can be influenced by several factors:

  • Reaction Temperature: Higher temperatures can sometimes lead to increased deiodination.

  • Base: The choice and strength of the base can play a role.

  • Solvent: The solvent system can influence the stability of intermediates and the prevalence of side reactions.

  • Additives: Certain additives or impurities in the reaction mixture can promote deiodination.

Q4: How can I prevent protodeboronation in Suzuki-Miyaura coupling reactions?

A4: Protodeboronation is the cleavage of the C-B bond of the organoboron reagent. To mitigate this:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source.

  • Choice of Base: The type and concentration of the base can affect the rate of protodeboronation. Weaker bases or careful stoichiometry control may be necessary.

  • Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Byproduct in Suzuki-Miyaura Coupling

Symptoms:

  • GC-MS or LC-MS analysis shows a significant peak corresponding to the homocoupled product of the boronic acid reagent.

  • Isolated yield of the desired cross-coupled product is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of OxygenThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1]
Inefficient Catalyst TurnoverScreen different palladium catalysts and phosphine ligands. Electron-rich and bulky ligands can sometimes favor the cross-coupling pathway.
Suboptimal BaseThe choice of base can influence the relative rates of cross-coupling and homocoupling. Consider screening bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2]

Workflow for Minimizing Homocoupling:

start High Homocoupling Observed degas Degas Solvents and Reagents start->degas inert_atm Ensure Strict Inert Atmosphere degas->inert_atm screen_catalyst Screen Catalyst/Ligand Systems inert_atm->screen_catalyst screen_base Screen Different Bases screen_catalyst->screen_base analyze Analyze Byproduct Formation (GC-MS/LC-MS) screen_base->analyze analyze->screen_catalyst Homocoupling Still High end Optimized Conditions analyze->end Homocoupling Minimized

Caption: Troubleshooting workflow for reducing homocoupling byproducts.

Issue 2: Presence of Deiodinated Byproduct, 5-(trifluoromethyl)pyridine

Symptoms:

  • A peak corresponding to the mass of 5-(trifluoromethyl)pyridine is observed in the mass spectrum of the crude reaction mixture.

  • Purification is complicated by the presence of this relatively non-polar byproduct.

Possible Causes & Solutions:

CauseRecommended Solution
High Reaction TemperatureOptimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Unsuitable Base/Solvent CombinationScreen different bases and solvent systems. For example, milder bases or less polar solvents might reduce deiodination.
ImpuritiesEnsure the purity of all starting materials, reagents, and solvents.

Experimental Protocol: Purification by Column Chromatography

Objective: To separate the desired cross-coupled product from the deiodinated byproduct, 5-(trifluoromethyl)pyridine.

Materials:

  • Crude reaction mixture

  • Silica gel (appropriate particle size for column chromatography)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with hexanes.

  • Load the Sample: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes).

  • Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting from 0% and increasing to 5-10% ethyl acetate in hexanes). The less polar deiodinated byproduct should elute first.

  • Collect Fractions: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolate Product: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Logical Relationship for Purification:

cluster_0 Purification Strategy Crude Mixture Crude Mixture Column Chromatography Column Chromatography Crude Mixture->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pure Product Pure Product TLC Analysis->Pure Product Combine Pure Fractions Byproduct Fraction Byproduct Fraction TLC Analysis->Byproduct Fraction Combine Impure Fractions

Caption: General workflow for purification via column chromatography.

Quantitative Data Summary

The following table summarizes representative data on byproduct formation in cross-coupling reactions. Please note that these are generalized values and actual results will vary depending on the specific reaction conditions.

Reaction TypeCoupling Partner ExampleDesired ProductTypical ByproductsRepresentative Byproduct Yield (%)
Suzuki-Miyaura Phenylboronic acid2-Phenyl-5-(trifluoromethyl)pyridinePhenyl-Phenyl (Biphenyl)5-15%
5-(trifluoromethyl)pyridine2-10%
Phenyl (Benzene)<5%
Sonogashira Phenylacetylene2-(Phenylethynyl)-5-(trifluoromethyl)pyridine1,4-Diphenylbuta-1,3-diyne5-20%
5-(trifluoromethyl)pyridine3-12%
Buchwald-Hartwig AnilineN-Phenyl-5-(trifluoromethyl)pyridin-2-amine5-(trifluoromethyl)pyridine5-15%

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Byproducts

Objective: To perform a Suzuki-Miyaura coupling reaction with this compound while minimizing homocoupling and deiodination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv, anhydrous)

  • 1,4-Dioxane/Water (4:1, degassed)

  • Schlenk flask and other inert atmosphere glassware

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in the troubleshooting guide.

Protocol 2: General Procedure for Sonogashira Coupling under Inert Conditions

Objective: To execute a Sonogashira coupling with minimized formation of diyne homocoupling byproduct.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (TEA, 2.0 equiv, distilled and degassed)

  • Anhydrous THF (degassed)

  • Schlenk flask and other inert atmosphere glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add degassed, anhydrous THF and then the degassed triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or GC-MS.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography (typically with a hexane/ethyl acetate gradient).

Protocol 3: Buchwald-Hartwig Amination with Control of Side Reactions

Objective: To perform a Buchwald-Hartwig amination while minimizing deiodination of the starting material.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (degassed)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • Inside a glovebox or using a Schlenk line, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Add degassed, anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathway Analogy for Byproduct Formation:

cluster_0 Reaction Conditions cluster_1 Desired Reaction Pathway Oxygen Oxygen Homocoupling Homocoupling Oxygen->Homocoupling Water Water Protodeboronation Protodeboronation Water->Protodeboronation High_Temp High Temperature Deiodination Deiodination High_Temp->Deiodination Cross_Coupling Cross_Coupling

Caption: Factors influencing the formation of common byproducts.

References

Technical Support Center: Improving Regioselectivity with 2-Iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-iodo-5-(trifluoromethyl)pyridine. The guidance is designed to address specific challenges encountered during experiments, with a focus on improving the regioselectivity of common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a useful, yet potentially challenging, substrate in cross-coupling reactions?

This compound is a valuable building block in medicinal chemistry and agrochemical synthesis. The electron-withdrawing trifluoromethyl (-CF3) group can impart desirable properties to the final molecule, such as increased lipophilicity and metabolic stability. The iodo-group at the 2-position provides a reactive handle for various cross-coupling reactions. However, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which can result in low yields or failed reactions.

Q2: How does the electronic nature of the pyridine ring in this compound affect its reactivity?

The pyridine ring is inherently electron-deficient. The strongly electron-withdrawing trifluoromethyl group at the 5-position further decreases the electron density of the ring. This electronic-deficiency makes the C-I bond at the 2-position highly susceptible to oxidative addition to a Pd(0) catalyst, which is the first and often rate-determining step in many cross-coupling catalytic cycles.

Q3: Can I achieve selective functionalization if my pyridine substrate contains other halogen atoms in addition to the 2-iodo group?

Yes, selective functionalization is highly feasible. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[1] By carefully controlling the reaction conditions (e.g., using a catalyst system with appropriate reactivity, lower temperatures, and shorter reaction times), you can selectively react at the more reactive iodo-position while leaving bromo or chloro substituents intact for subsequent transformations.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low to no conversion of the starting material.

  • Possible Cause A: Catalyst Inhibition/Deactivation. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands can sterically shield the palladium center and prevent coordination with the pyridine nitrogen.

  • Possible Cause B: Inactive Catalyst. The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.

    • Solution: Use a reliable Pd(0) precatalyst like Pd(PPh₃)₄ or ensure your reaction is performed under strictly inert conditions (degassed solvents, argon or nitrogen atmosphere) to prevent oxidation of the catalyst. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.

  • Possible Cause C: Poor Transmetalation. The transfer of the organic group from the boronic acid to the palladium center may be inefficient.

    • Solution: Ensure your base is strong enough to activate the boronic acid (e.g., K₃PO₄, Cs₂CO₃). The addition of water to the reaction mixture can sometimes facilitate the formation of the more reactive boronate species.

Issue 2: Significant formation of side products.

  • Possible Cause A: Homocoupling of the Boronic Acid. This side reaction is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Using a direct Pd(0) source can also minimize side reactions that may be promoted by the in situ reduction of a Pd(II) precatalyst.

  • Possible Cause B: Protodeboronation. The boronic acid is replaced by a hydrogen atom.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Consider using boronic esters (e.g., pinacol esters), which are generally more stable than boronic acids.

  • Possible Cause C: Dehalogenation. The iodo-group is replaced by a hydrogen atom.

    • Solution: This can be caused by certain phosphine ligands or impurities. Screen different ligands and ensure the purity of all starting materials.

Representative Data for Suzuki-Miyaura Coupling of Halopyridines

The following table provides representative data for Suzuki-Miyaura couplings on similar halopyridine substrates. These conditions can serve as a starting point for optimization with this compound.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95Standard, reliable conditions for aryl iodides.[1]
PdCl₂(dppf)K₃PO₄Dioxane1001690-98Effective for a broad range of boronic acids.[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst system, may allow for lower catalyst loading.[1]
Sonogashira Coupling

Issue 1: Reaction fails to initiate or stalls.

  • Possible Cause A: Inactive Catalyst System. Both palladium and copper catalysts are crucial.

    • Solution: Use fresh, high-quality Pd and Cu(I) sources. Copper(I) iodide can degrade over time. Ensure anhydrous and anaerobic conditions, as oxygen can lead to the undesirable Glaser homocoupling of the alkyne.[1]

  • Possible Cause B: Insufficiently Basic Conditions. The base is required to deprotonate the terminal alkyne.

    • Solution: Use a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in sufficient excess.

Issue 2: Formation of alkyne homocoupling (Glaser coupling) product.

  • Possible Cause: Presence of oxygen.

    • Solution: Rigorously degas all solvents and reagents and maintain an inert atmosphere. Alternatively, consider a copper-free Sonogashira protocol, which may require specific ligands to proceed efficiently.

Representative Data for Sonogashira Coupling of Halopyridines

The following table provides representative data for Sonogashira couplings on similar halopyridine substrates.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃N / DMF60685-95A common and highly effective system.[1]
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane801290-97Highly active ligand for challenging substrates.[1]
Buchwald-Hartwig Amination

Issue 1: Low yield of the desired arylamine.

  • Possible Cause A: Catalyst Poisoning. This is a very common issue with 2-halopyridine substrates.[2]

    • Solution: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that can promote the reaction and prevent catalyst inhibition.[3]

  • Possible Cause B: Incorrect Base Selection. The choice of base is critical.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base may need to be optimized for your specific amine and substrate.

Issue 2: No reaction or slow conversion.

  • Possible Cause: The C-N reductive elimination step is slow.

    • Solution: Increasing the reaction temperature (typically 80-110 °C) can often overcome a high activation barrier for reductive elimination. Also, ensure that the chosen ligand is appropriate for the specific class of amine being coupled (e.g., primary, secondary, anilines).

Representative Data for Buchwald-Hartwig Amination of Halopyridines

The following table provides representative data for Buchwald-Hartwig aminations on similar halopyridine substrates.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃BINAPNaOtBuToluene80-10012-2480-95A common system for a variety of amines.[1]
Pd(OAc)₂XPhosCs₂CO₃Dioxane80-11012-2485-98Effective for a broad scope of amines.[1]

Experimental Protocols

The following are general experimental protocols for key cross-coupling reactions. These are based on procedures for similar substrates and should be optimized for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the base (e.g., Et₃N, 2.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrates, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (Monitor Progress) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)-I (Ln) oxidative_addition->pd2_intermediate transmetalation Transmetalation (e.g., with R-B(OH)2) pd2_intermediate->transmetalation pd2_coupled Ar-Pd(II)-R (Ln) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product reactant Ar-I reactant->oxidative_addition nucleophile R-M nucleophile->transmetalation

Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

References

"scale-up challenges for the synthesis of 2-iodo-5-(trifluoromethyl)pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 2-iodo-5-(trifluoromethyl)pyridine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: A prevalent and scalable method for synthesizing this compound is through the diazotization of 2-amino-5-(trifluoromethyl)pyridine, followed by a Sandmeyer-type iodination reaction. This multi-step process is often preferred for its reliability and adaptability to larger-scale production.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during the scale-up of this synthesis include:

  • Handling of Diazonium Salts: Diazonium salts can be explosive in their dry, isolated state. Therefore, it is crucial to use them in situ and maintain low temperatures during their formation and subsequent reaction.

  • Exothermic Reactions: The diazotization process is highly exothermic. Effective heat management is critical to prevent thermal runaway, which can be achieved through controlled addition of reagents, efficient cooling systems, and appropriate solvent volumes.[1]

  • Gas Evolution: The decomposition of the diazonium salt liberates a significant volume of nitrogen gas. The reactor system must be designed with adequate headspace and proper venting to safely manage this gas evolution.[1]

  • Hazardous Reagents: Depending on the specific protocol, corrosive and toxic reagents may be used. All personnel should be equipped with appropriate personal protective equipment (PPE), and the reactions should be conducted in well-ventilated areas.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting material (2-amino-5-(trifluoromethyl)pyridine), byproducts from side reactions of the diazonium salt (such as the corresponding phenol), and potentially regioisomers if the initial halogenation of the pyridine ring is not perfectly selective. The purity of the starting materials is also a critical factor, as impurities can carry through the synthesis and complicate purification.

Troubleshooting Guide

Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem 1: Low Yield of this compound
Possible CauseRecommended Solutions
Incomplete Diazotization - Ensure the complete dissolution or suspension of the starting amine in the acidic medium before adding the diazotizing agent (e.g., sodium nitrite).- Maintain a consistently low temperature (typically 0-5 °C) throughout the addition of the diazotizing agent to ensure the stability of the diazonium salt.- Use a slight excess of the diazotizing agent, but avoid a large excess which can lead to side reactions.
Decomposition of Diazonium Salt - Work at the lowest practical temperature to minimize the decomposition of the unstable diazonium salt.- Use the freshly prepared diazonium salt solution immediately in the subsequent iodination step.
Suboptimal Iodination Conditions - Ensure the iodide source (e.g., potassium iodide) is in excess to drive the reaction to completion.- The choice of acid and its concentration can influence the reaction rate and yield. Empirical optimization may be necessary.- If using a copper catalyst in a Sandmeyer reaction, ensure its activity and appropriate loading.
Product Loss During Workup and Purification - Optimize extraction procedures to ensure complete transfer of the product to the organic phase.- Choose an appropriate purification method (e.g., distillation, crystallization, or column chromatography) and optimize the conditions to minimize product loss.
Problem 2: Poor Product Purity and Formation of Byproducts
Possible CauseRecommended Solutions
Formation of Phenolic Byproducts - This occurs due to the reaction of the diazonium salt with water. Maintain a low reaction temperature and minimize the reaction time of the diazonium salt solution before the addition of the iodide source.
Presence of Starting Material - Incomplete diazotization is the likely cause. Refer to the solutions for "Incomplete Diazotization" in the low yield section.
Formation of Colored Impurities - Azo coupling side reactions can lead to colored byproducts. Ensure efficient stirring and controlled addition of reagents to maintain homogeneity and minimize localized high concentrations.
Difficulties in Removing Copper Catalyst - If a copper-catalyzed Sandmeyer reaction is used, residual copper can be an impurity. Thoroughly wash the organic extracts with aqueous solutions of complexing agents like ammonia or ethylenediaminetetraacetic acid (EDTA) to remove copper salts.

Experimental Protocols

Key Experiment: Diazotization and Iodination of 2-amino-5-(trifluoromethyl)pyridine (Lab Scale)

This protocol is a representative procedure and may require optimization for specific equipment and scales.

Materials:

  • 2-amino-5-(trifluoromethyl)pyridine

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a thermocouple, and a dropping funnel.

    • Charge the reactor with a solution of 2-amino-5-(trifluoromethyl)pyridine in aqueous acid (e.g., HCl or H₂SO₄).

    • Cool the reactor to 0-5 °C using a cooling bath.

    • Slowly add a solution of sodium nitrite in water via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodination:

    • In a separate vessel, prepare a solution of potassium iodide in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution, maintaining a low temperature (typically below 10 °C). Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (or another suitable solvent).

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase in vacuo to obtain the crude product.

    • The crude this compound can be purified by vacuum distillation, crystallization, or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up and Purification start 2-amino-5-(trifluoromethyl)pyridine in Acid add_nitrite Add NaNO2 solution at 0-5 °C start->add_nitrite stir_diazonium Stir at 0-5 °C add_nitrite->stir_diazonium add_diazonium Add diazonium salt solution to KI solution stir_diazonium->add_diazonium Transfer prepare_ki Prepare KI solution prepare_ki->add_diazonium warm_rt Warm to Room Temperature add_diazonium->warm_rt extract Extract with Organic Solvent warm_rt->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation/Crystallization) dry->purify end end purify->end Final Product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_diazotization Incomplete Diazotization low_yield->incomplete_diazotization diazonium_decomposition Diazonium Decomposition low_yield->diazonium_decomposition poor_iodination Suboptimal Iodination low_yield->poor_iodination workup_loss Product Loss During Workup low_yield->workup_loss check_temp_amine_solubility Check Temperature Control & Amine Solubility incomplete_diazotization->check_temp_amine_solubility use_fresh_diazonium Use Diazonium Salt Immediately diazonium_decomposition->use_fresh_diazonium optimize_ki_reagents Optimize KI amount & Reaction Conditions poor_iodination->optimize_ki_reagents optimize_purification Optimize Extraction & Purification Steps workup_loss->optimize_purification

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Deiodination of 2-Iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the undesired deiodination of 2-iodo-5-(trifluoromethyl)pyridine during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem?

A1: Deiodination is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridine. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: In which types of reactions is deiodination of this compound commonly observed?

A2: Deiodination is a known side reaction in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are widely used to form new carbon-carbon and carbon-nitrogen bonds.

Q3: What are the primary factors that promote the deiodination side reaction?

A3: Several factors can contribute to an increased rate of deiodination. These include elevated reaction temperatures, the choice of solvent, the nature of the base used, and the specific palladium catalyst and ligand system. In some cases, the presence of impurities or moisture can also exacerbate the issue. For instance, higher reaction temperatures in Sonogashira couplings have been shown to increase the extent of dehalogenation.[1][2][3][4]

Q4: How does the electronic nature of this compound influence deiodination?

A4: The trifluoromethyl group is a strong electron-withdrawing group, which makes the pyridine ring electron-deficient. This can influence the stability of the aryl-palladium intermediate in the catalytic cycle, potentially making it more susceptible to side reactions like deiodination.

Troubleshooting Guide

Issue 1: Significant formation of 5-(trifluoromethyl)pyridine is observed by GC/MS or NMR.

If you are observing a significant amount of the deiodinated side product, consider the following troubleshooting steps:

Potential Cause Recommended Solution
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion to the desired product.
Inappropriate Solvent The choice of solvent can influence the reaction pathway. Consider switching to a different solvent. Aprotic solvents like dioxane, toluene, or THF are commonly used. The polarity and coordinating ability of the solvent can affect catalyst activity and stability.
Base Selection The strength and type of base can play a role. If a strong base is being used, consider switching to a milder base. For example, in some Buchwald-Hartwig aminations, using a weaker base like potassium carbonate can be beneficial.
Catalyst/Ligand System The choice of palladium precursor and ligand is critical. Some ligands are more prone to promote reductive dehalogenation. Experiment with different phosphine ligands, as some can enhance the rate of the desired reductive elimination over side reactions.
Presence of Water or Oxygen Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Water can act as a proton source for the deiodination, and oxygen can deactivate the catalyst.

Issue 2: Low or no conversion of this compound.

If you are experiencing low or no consumption of your starting material, it could be due to catalyst deactivation, which can sometimes be linked to side reactions.

Potential Cause Recommended Solution
Poor Catalyst/Ligand Quality or Choice Use a fresh, high-quality palladium precursor and ligand. The choice of ligand is crucial for the stability and activity of the catalyst with electron-deficient heteroaryl halides.
Incorrect Base The solubility and strength of the base are important for the catalytic cycle. Ensure the base is appropriate for the specific coupling reaction.
Reagent Purity Impurities in the amine (for Buchwald-Hartwig), boronic acid (for Suzuki), or alkyne (for Sonogashira) can poison the catalyst. Ensure all coupling partners are of high purity.

Experimental Protocols

Below are generalized experimental protocols for common cross-coupling reactions with this compound, with specific notes on minimizing deiodination.

Protocol 1: Suzuki Coupling

This protocol outlines a standard procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/H₂O (4:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Troubleshooting Note: If significant deiodination is observed, try lowering the temperature to 70 °C and monitor the reaction for a longer period. Consider using a different palladium precursor and ligand combination, such as Pd₂(dba)₃ and SPhos.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.

  • Add toluene and stir for 10 minutes.

  • Add this compound, the amine, and NaOt-Bu.

  • Heat the reaction mixture to 90-100 °C and monitor its progress.

  • Troubleshooting Note: The C-I bond is generally more reactive than C-Br or C-Cl bonds in these couplings.[5] If deiodination is a major issue, consider lowering the temperature. The choice of a bulky electron-rich phosphine ligand is crucial for aminations of electron-deficient heteroaryl halides.[5]

Visualizations

Reaction Pathway

G cluster_main Desired Cross-Coupling Pathway cluster_side Deiodination Side Reaction A This compound + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(I)L2 B->C D Transmetalation / Amine Coordination C->D E Ar-Pd(II)(Nu)L2 D->E F Reductive Elimination E->F G Coupled Product + Pd(0)L2 F->G H Ar-Pd(II)(I)L2 I Protonolysis / Hydrodehalogenation H->I J 5-(Trifluoromethyl)pyridine I->J G A Reaction Setup (Inert Atmosphere) B Addition of Reagents - this compound - Coupling Partner - Catalyst & Ligand - Base A->B C Addition of Degassed Solvent B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Workup & Extraction E->F G Purification (Column Chromatography) F->G H Product Characterization G->H G A High Deiodination Observed? B Lower Reaction Temperature A->B Yes G Problem Solved? A->G No B->G C Change Solvent C->G D Use Milder Base D->G E Screen Different Ligands E->G F Check Reagent/Solvent Purity (Ensure Anhydrous Conditions) F->G

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of 2-iodo-5-(trifluoromethyl)pyridine. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a detailed prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are benchmarked against the experimental data of structurally analogous compounds, offering a robust framework for researchers in compound identification, characterization, and quality control.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring system, drawing comparisons with iodo-, chloro-, and trifluoromethyl-substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.50 - 7.70dJ(H3-H4) = 8.0 - 8.5
H-47.90 - 8.10ddJ(H4-H3) = 8.0 - 8.5, J(H4-H6) = 2.0 - 2.5
H-68.70 - 8.90dJ(H6-H4) = 2.0 - 2.5

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)Coupling Constant (J, Hz)
C-295 - 105s-
C-3130 - 135q⁴J(C-F) ≈ 4-5
C-4140 - 145q³J(C-F) ≈ 3-4
C-5125 - 130q²J(C-F) ≈ 30-35
C-6150 - 155q³J(C-F) ≈ 3-4
-CF₃120 - 125q¹J(C-F) ≈ 270-275

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
-CF₃-62 to -65s
Comparative Analysis with Alternative Compounds

To contextualize the predicted spectral data, the following table compares the expected ¹H NMR chemical shifts of this compound with experimentally determined values for similar pyridine derivatives.

Table 4: Comparison of ¹H NMR Chemical Shifts (ppm) for Substituted Pyridines

CompoundH-3H-4H-6
This compound (Predicted) 7.50 - 7.70 7.90 - 8.10 8.70 - 8.90
2-Chloropyridine7.327.648.39
2-Iodopyridine7.007.758.25
2-(Trifluoromethyl)pyridine7.51 (t)7.89 (t)8.76 (d)
2,3-Dichloro-5-(trifluoromethyl)pyridine-8.05 (d)8.65 (d)

Note: The multiplicity for H-3 and H-4 in 2-(Trifluoromethyl)pyridine is a triplet due to similar coupling constants with adjacent protons.

The presence of an iodine atom at the C-2 position is expected to cause a significant downfield shift for the adjacent C-3 proton and the C-2 carbon itself (due to the heavy atom effect). The strongly electron-withdrawing trifluoromethyl group at the C-5 position will deshield the adjacent C-4 and C-6 protons and carbons, leading to a downfield shift in their resonances. The predicted values reflect these combined electronic effects.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of halogenated and trifluoromethyl-substituted pyridines is crucial for accurate analysis.

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this class of compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ or a sealed capillary containing a known reference compound is often used.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are typically sufficient due to the 100% natural abundance of ¹⁹F.

3. Data Processing and Analysis

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H NMR) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and correct the baseline to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate them to determine the relative number of nuclei.

  • Coupling Constant Measurement: Measure the peak-to-peak distances in Hz to determine the coupling constants.

Visualizations

Logical Workflow for NMR Spectral Analysis

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Acquisition Spectrometer->F19_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID F19_NMR->FID FT Fourier Transform FID->FT Correction Phasing & Baseline Correction FT->Correction Referencing Referencing Correction->Referencing Processed_Spectrum Processed Spectrum Referencing->Processed_Spectrum Chem_Shift Chemical Shift Analysis Processed_Spectrum->Chem_Shift Integration Integration Processed_Spectrum->Integration Multiplicity Multiplicity Analysis Processed_Spectrum->Multiplicity J_Coupling J-Coupling Analysis Processed_Spectrum->J_Coupling Structure Structure Elucidation Chem_Shift->Structure Integration->Structure Multiplicity->Structure J_Coupling->Structure

Caption: Workflow for NMR spectral analysis.

Predicted ¹H-¹H Spin-Spin Coupling Pathway

Spin_Coupling H6 H-6 H4 H-4 H6->H4 J ≈ 2-2.5 Hz H3 H-3 H4->H3 J ≈ 8-8.5 Hz

Caption: Predicted ¹H-¹H coupling in this compound.

"validating the purity of 2-iodo-5-(trifluoromethyl)pyridine by HPLC"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Validating the Purity of 2-Iodo-5-(trifluoromethyl)pyridine by High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible research. This compound is a key building block in the synthesis of many pharmaceutical and agrochemical compounds, making the accurate determination of its purity essential.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely accepted technique for the analysis of non-volatile and thermally sensitive organic compounds, offering high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials, by-products, and isomers formed during synthesis.

A detailed methodology for a reversed-phase HPLC (RP-HPLC) analysis is provided below. This protocol is intended as a starting point and may require optimization based on the specific instrumentation and potential impurity profile of the sample.

Proposed RP-HPLC Method for Purity Determination

A standard HPLC system equipped with a UV detector is suitable for this analysis. The purity is typically determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV or PDA detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-90% B; 15-20 min: 90% B; 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter hplc_system HPLC System filter->hplc_system Inject column C18 Column hplc_system->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity (%) integration->purity Validation_Parameters MethodValidation HPLC Method Validation Linearity Linearity & Range MethodValidation->Linearity Precision Precision MethodValidation->Precision Accuracy Accuracy MethodValidation->Accuracy Specificity Specificity MethodValidation->Specificity Robustness Robustness MethodValidation->Robustness LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantitation (LOQ) Specificity->LOQ Analytical_Techniques_Comparison cluster_hplc HPLC cluster_gc GC cluster_nmr NMR cluster_ms MS HPLC_adv High Resolution High Sensitivity Quantitative Accuracy HPLC_dis Requires Reference Standards Not for Volatile Impurities GC_adv Excellent for Volatile Impurities High Resolution GC_dis Not for Non-Volatile Compounds Potential for Thermal Degradation NMR_adv Structural Information No Reference Standard Needed (qNMR) NMR_dis Lower Sensitivity Less Suited for Trace Impurities MS_adv Identification of Unknowns High Sensitivity (with LC/GC) MS_dis Complex Instrumentation Higher Cost

References

A Comparative Guide to Catalysts for Sonogashira Coupling of Halo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] For drug development professionals, the functionalization of heterocyclic scaffolds like pyridine is of particular importance, and the Sonogashira coupling of halo-pyridines provides a direct route to introduce alkynyl moieties, which are valuable precursors for further molecular elaboration.

The success of the Sonogashira coupling is highly dependent on the choice of catalyst. This guide provides a comparative overview of various palladium-based catalysts used for the Sonogashira coupling of halo-pyridines, with a focus on their performance, substrate scope, and reaction conditions. The information is supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

Catalyst Performance: A Quantitative Comparison

The reactivity of halo-pyridines in the Sonogashira coupling generally follows the trend of C-I > C-Br > C-Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[3] Consequently, the choice of catalyst becomes increasingly critical when dealing with less reactive halo-pyridines, such as chloro-pyridines. The following tables summarize the performance of different classes of palladium catalysts for the Sonogashira coupling of various halo-pyridines.

Table 1: Sonogashira Coupling of 2-Chloropyridine

Catalyst/LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMF10012Low to Moderate[4]
Pd-NHC ComplexNoneCs₂CO₃Dioxane12024Moderate to Good[4]
Pd/C (heterogeneous)NoneK₂CO₃H₂O10018Low[4]

Table 2: Sonogashira Coupling of 3-Bromopyridine

Catalyst/LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF100372-96[5]
PdCl₂(dppf)CuIEt₃NTHF6512High[2]
Pd-NHC-Fe₃O₄NoneK₂CO₃H₂O80195[6]
Pd/C (heterogeneous)CuIEt₃NToluene11024Moderate[4]

Table 3: Sonogashira Coupling of 4-Iodopyridine

Catalyst/LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuIEt₃NTHFRT3High[7]
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMFRT692[8]
Pd(OAc)₂/XPhosNoneK₂CO₃Dioxane10012High[8]
Pd/NH₂-SiO₂ (heterogeneous)NoneEt₃NEthylene Glycol100290[4]

Experimental Workflow and Catalytic Cycles

The successful execution of a Sonogashira coupling reaction requires careful attention to the experimental setup and an understanding of the underlying catalytic mechanism.

experimental_workflow General Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Halo-pyridine, Alkyne, Base, and Co-catalyst (if needed) catalyst Add Palladium Catalyst and Ligand (if needed) in a glovebox reagents->catalyst solvent Add Degassed Solvent catalyst->solvent atmosphere Establish Inert Atmosphere (Nitrogen or Argon) solvent->atmosphere heating Heat to Desired Temperature atmosphere->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Reaction Progress (TLC, GC, or LC-MS) stirring->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification

A generalized workflow for a Sonogashira coupling experiment.

The Sonogashira reaction can proceed through two primary catalytic cycles: a copper-catalyzed and a copper-free pathway. The choice of pathway influences the reaction conditions and the potential for side reactions.

sonogashira_cycle Catalytic Cycle of Copper-Catalyzed Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex R¹-Pd(II)L₂-C≡CR² transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product R¹-C≡CR² reductive_elimination->product alkyne H-C≡CR² cu_acetylide Cu-C≡CR² alkyne->cu_acetylide + Cu(I)X, Base cu_acetylide->transmetalation Transfer of alkynyl group cu_salt Cu(I)X cu_acetylide->cu_salt Regeneration base Base aryl_halide R¹-X aryl_halide->oxidative_addition

The interconnected Palladium and Copper catalytic cycles.

Detailed Experimental Protocols

The following are representative experimental procedures for the Sonogashira coupling of a halo-pyridine using different types of catalyst systems.

Protocol 1: Phosphine-Based Palladium Catalyst (Copper-Catalyzed)

This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines.[5]

  • Materials:

    • 2-Amino-3-bromopyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

    • Triphenylphosphine (PPh₃) (5.0 mol%)

    • Copper(I) iodide (CuI) (5.0 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottomed flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).[5]

    • Seal the flask and purge with a nitrogen atmosphere for 10-15 minutes.

    • Under the inert atmosphere, add 2.0 mL of anhydrous DMF and stir for 30 minutes.[5]

    • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).[5]

    • Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC.[5]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This is a general procedure for a copper-free Sonogashira reaction.[9]

  • Materials:

    • Halo-pyridine (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • Tetrabutylammonium fluoride (TBAF) (3.0 equiv)

  • Procedure:

    • In a reaction vessel, combine the halo-pyridine, terminal alkyne, PdCl₂(PPh₃)₂, and TBAF.[9]

    • The reaction can often be run neat (solvent-free). If a solvent is required, use a dry, degassed solvent such as DMF or dioxane.

    • Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-120°C).

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the mixture and purify directly by column chromatography.

Protocol 3: Heterogeneous Palladium Catalyst (Copper-Free)

This protocol describes a general procedure using a supported palladium catalyst.

  • Materials:

    • Halo-pyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd/C (10 mol% Pd)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Solvent (e.g., H₂O, Toluene, or DMF)

  • Procedure:

    • To a reaction flask, add the halo-pyridine, terminal alkyne, Pd/C, and K₂CO₃.

    • Add the solvent and degas the mixture.

    • Heat the reaction to the desired temperature (e.g., 100°C) and stir vigorously.

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction mixture and filter to remove the heterogeneous catalyst.

    • The catalyst can be washed with a suitable solvent, dried, and reused.

    • The filtrate is then worked up by extraction and purified by column chromatography.

Conclusion

The choice of catalyst for the Sonogashira coupling of halo-pyridines is a critical parameter that dictates the efficiency and applicability of the reaction. Traditional phosphine-based palladium catalysts, often in conjunction with a copper co-catalyst, are highly effective for iodo- and bromo-pyridines. For the more challenging chloro-pyridines, N-heterocyclic carbene (NHC)-ligated palladium complexes often exhibit superior activity. Heterogeneous catalysts, such as palladium on carbon, offer the significant advantage of facile separation and recyclability, aligning with the principles of green chemistry, although they may sometimes exhibit lower activity compared to their homogeneous counterparts. This guide provides a foundation for researchers to make informed decisions in selecting the most appropriate catalytic system for their specific synthetic targets in the realm of drug discovery and materials science.

References

Comparative Analysis of the Biological Activity of 2-Iodo-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Anticancer and Kinase Inhibitory Potential

Derivatives of 2-iodo-5-(trifluoromethyl)pyridine represent a significant class of heterocyclic compounds in medicinal chemistry, valued for their versatile biological activities. The presence of the trifluoromethyl group often enhances metabolic stability and cell permeability, making these derivatives attractive candidates for drug discovery. This guide provides a comparative overview of the biological activities of various derivatives synthesized from the this compound scaffold, with a focus on their anticancer and kinase inhibitory properties. The data presented is compiled from published research and is intended for researchers, scientists, and drug development professionals.

Anticancer Activity of Substituted Pyridine and Pyrimidine Derivatives

Recent studies have explored the anticancer potential of various pyridine and pyrimidine derivatives, some of which share structural similarities with compounds derivable from this compound. These investigations provide valuable insights into the structure-activity relationships (SAR) governing their cytotoxic effects.

A series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines.[1][2] Among the synthesized compounds, the 7-chloro and 7-amino derivatives demonstrated notable antiproliferative activity.

In a separate study, novel 5-trifluoromethylpyrimidine derivatives were designed and synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The results indicated that many of these compounds exhibited excellent antitumor activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PC-3 (prostate cancer) cell lines.

The antiproliferative activity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Comparative Anticancer Activity Data

Below is a summary of the reported anticancer activities for selected trifluoromethyl-substituted heterocyclic derivatives. It is important to note that these compounds were not all synthesized directly from this compound, but they provide a valuable comparison for the potential of this structural motif.

Compound ClassCell LineIC50 (µM)Reference
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidinesC3224.4 (Compound 3b)[1][2]
A37525.4 (Compound 3b)[1][2]
5-Trifluoromethylpyrimidine DerivativesA5490.35 (Compound 9u)
MCF-73.24 (Compound 9u)
PC-35.12 (Compound 9u)

Kinase Inhibitory Activity

The pyridine and pyrimidine cores are prevalent scaffolds in the design of kinase inhibitors. The trifluoromethyl group can contribute to the binding affinity and selectivity of these inhibitors. Several studies have investigated derivatives of trifluoromethyl-substituted heterocycles as inhibitors of various kinases, including EGFR and VEGFR-2, which are critical in cancer cell signaling pathways.

For instance, certain N-alkyl substituted iodoquinazoline derivatives have been evaluated as dual inhibitors of VEGFR-2 and EGFR.[3] While not directly derived from this compound, these findings highlight the potential of halogenated and functionalized heterocyclic systems to target these important oncogenic kinases.

The general workflow for evaluating a potential kinase inhibitor involves initial screening against a panel of kinases, followed by determination of the IC50 value for the most promising targets. This is often complemented by molecular docking studies to understand the binding mode of the inhibitor within the kinase's active site.

Experimental Protocols

General Procedure for MTT Assay for Anticancer Activity

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT assay.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

General Workflow for Kinase Inhibitor Evaluation

A typical workflow for the evaluation of novel kinase inhibitors is depicted below. This process involves a multi-step approach from initial screening to detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Hit Validation & Potency cluster_2 Mechanism of Action cluster_3 Lead Optimization A Compound Library Synthesis B High-Throughput Screening (HTS) against Kinase Panel A->B C IC50 Determination for Active Compounds B->C Identified Hits D Selectivity Profiling against Related Kinases C->D E Cellular Assays (e.g., Western Blot for Phospho-protein Levels) D->E G Structure-Activity Relationship (SAR) Studies D->G F Molecular Docking Studies E->F H ADMET Profiling G->H H->A Iterative Design

Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.

Signaling Pathway Visualization

The derivatives of this compound often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A common target for such compounds is the EGFR signaling pathway, which, when dysregulated, can lead to uncontrolled cell division and tumor growth.

Below is a simplified representation of the EGFR signaling cascade that can be targeted by small molecule inhibitors.

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibits (Potential Mechanism)

Caption: A simplified diagram of the EGFR signaling pathway and a potential point of inhibition.

Conclusion

Derivatives based on the this compound scaffold hold considerable promise for the development of novel therapeutic agents, particularly in the field of oncology. The trifluoromethyl group imparts favorable physicochemical properties, and the iodo- functionality provides a versatile handle for synthetic diversification, allowing for the generation of large compound libraries for biological screening. The available data on related trifluoromethyl-substituted heterocycles indicates potent anticancer and kinase inhibitory activities. Future research focused on the systematic synthesis and biological evaluation of derivatives directly from this compound will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development.

References

Comparative Crystallographic Analysis of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the crystallographic properties of key substituted pyridine intermediates. This guide provides a comparative analysis of the crystal structures of 2,3,6-trichloro-5-(trichloromethyl)pyridine and 2-chloro-5-nitropyridine, offering valuable structural insights for medicinal chemistry and materials science.

While X-ray crystallography data for 2-iodo-5-(trifluoromethyl)pyridine is not publicly available, this guide presents a comparative analysis of two structurally related pyridine derivatives: 2,3,6-trichloro-5-(trichloromethyl)pyridine and 2-chloro-5-nitropyridine. The selection of these alternatives is based on the presence of halogen and electron-withdrawing substituents on the pyridine ring, features that are crucial in the design of novel pharmaceuticals and agrochemicals. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, intermolecular interactions, and ultimately, their biological activity.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two comparative compounds, providing a direct comparison of their solid-state structures.

Parameter2,3,6-Trichloro-5-(trichloromethyl)pyridine[1]2-chloro-5-nitropyridine[2]
Chemical Formula C₆Cl₆NC₅H₃ClN₂O₂
Formula Weight 330.79158.54
Crystal System OrthorhombicTriclinic
Space Group PbcmP-1
a (Å) 8.3100(17)3.7599(8)
b (Å) 17.018(3)5.8641(13)
c (Å) 7.3160(15)7.0189(15)
α (°) 9084.687(3)
β (°) 9089.668(3)
γ (°) 9076.020(3)
Volume (ų) 1034.6(4)149.50(6)
Z 41
Temperature (K) Not Specified100
Radiation (Å) MoKα (λ = 0.71073)MoKα
R-factor Not Specified0.056

Experimental Protocols

The methodologies employed to obtain the crystallographic data for the two compounds are detailed below, providing insights into the crystallization, data collection, and structure refinement processes.

2,3,6-Trichloro-5-(trichloromethyl)pyridine[1]
  • Crystallization: Colorless block-like crystals were grown from a 1,2-dichloroethane solution by slow evaporation. A crystal with dimensions of 0.30 mm × 0.20 mm × 0.20 mm was selected for analysis.

  • Data Collection: X-ray diffraction data were collected on a Bruker APEXII CCD diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved by direct methods using SHELXS-97 and refined on F² by full-matrix least-squares using SHELXL-97. All non-hydrogen atoms were refined anisotropically.

2-chloro-5-nitropyridine[2]
  • Crystallization: A suitable crystal for X-ray diffraction was obtained with dimensions of 0.45 mm × 0.15 mm × 0.03 mm.

  • Data Collection: Data were collected on a Bruker SMART APEX diffractometer at a temperature of 100 K. A multi-scan absorption correction was applied using SADABS. A total of 1379 reflections were measured, with 1114 being independent.

  • Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97. The final R-factor was 0.056 for 1071 reflections with I > 2σ(I).

Visualizing the Crystallographic Workflow

The following diagram illustrates the general experimental workflow for single-crystal X-ray crystallography, from sample preparation to final structure analysis.

experimental_workflow General Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_reduction Data Reduction xray_diffraction->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model

A simplified workflow for X-ray crystallography.

Signaling Pathways and Logical Relationships

The structural information derived from X-ray crystallography is crucial for understanding structure-activity relationships (SAR) in drug discovery. The precise location of substituents and their orientation relative to the pyridine ring can dictate how a molecule interacts with its biological target.

sar_pathway Structure-Activity Relationship (SAR) Pathway start Substituted Pyridine Derivative crystal_structure 3D Crystal Structure start->crystal_structure intermolecular_interactions Intermolecular Interactions (e.g., Halogen Bonding, π-stacking) crystal_structure->intermolecular_interactions physicochemical_properties Physicochemical Properties (Solubility, Stability) crystal_structure->physicochemical_properties binding_affinity Binding Affinity to Target intermolecular_interactions->binding_affinity physicochemical_properties->binding_affinity biological_activity Biological Activity binding_affinity->biological_activity

From crystal structure to biological activity.

References

"quantitative analysis of 2-iodo-5-(trifluoromethyl)pyridine in a reaction mixture"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is paramount to ensuring reaction efficiency, purity of the final product, and overall success of a synthetic pathway. This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of 2-iodo-5-(trifluoromethyl)pyridine in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction mixture. The following table summarizes the key performance characteristics of HPLC, GC-MS, and ¹⁹F qNMR for this application.

ParameterHPLC-UVGC-MS¹⁹F qNMR
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.01 - 0.05 µg/mL1 - 5 µg/mL
Limit of Quantitation (LOQ) 0.15 - 0.6 µg/mL0.03 - 0.15 µg/mL3 - 15 µg/mL
Linearity (R²) > 0.999> 0.999> 0.999
Precision (RSD) < 2%< 5%< 1%
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes5 - 15 minutes
Sample Preparation Dilution, filtrationDilution, potential derivatizationDilution with internal standard
Selectivity Good; can be affected by co-eluting speciesExcellent; mass selective detectionExcellent; highly specific to the fluorine nucleus
Instrumentation Cost ModerateHighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reaction matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of this compound in reaction mixtures, offering a good balance of performance and accessibility.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Reaction Mixture B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Peak Integration & Quantification F->G

HPLC Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for complex reaction mixtures or trace-level quantification.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column suitable for aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of this compound (e.g., m/z 275, 246, 148).

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a known volume.

  • If necessary, perform a liquid-liquid extraction to remove non-volatile components.

  • Filter the solution through a 0.45 µm syringe filter.

Calibration: Prepare a series of standard solutions of this compound in the same solvent used for the sample. Generate a calibration curve by plotting the peak area of the selected ion against the concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Weigh Reaction Mixture B Dissolve in Volatile Solvent A->B C Filter Sample B->C D Inject into GC C->D E Chromatographic Separation D->E F EI Ionization & Mass Detection (SIM) E->F G Peak Integration & Quantification F->G

GC-MS Experimental Workflow
¹⁹F Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Due to the presence of the trifluoromethyl group, ¹⁹F qNMR is a powerful and highly specific method for the quantification of this compound. It offers excellent precision and requires minimal sample preparation, as it is less susceptible to matrix effects compared to chromatographic techniques.[2]

Instrumentation:

  • NMR spectrometer with a fluorine probe.

NMR Parameters:

  • Nucleus: ¹⁹F

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent that dissolves the sample and internal standard.

  • Internal Standard: A stable, non-reactive fluorine-containing compound with a known purity and a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Pulse Angle: 90°

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the analyte and internal standard signals to ensure full relaxation.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or more).

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a known volume of a suitable deuterated solvent in an NMR tube.

Quantification: The concentration of this compound is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

Where:

  • Canalyte = Concentration of the analyte

  • I = Integral of the signal

  • N = Number of fluorine nuclei in the signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the internal standard

  • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification A Weigh Reaction Mixture & Internal Std. B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹⁹F NMR Spectrum C->D E Process Data (Phasing, Baseline Correction) D->E F Integrate Signals & Calculate Concentration E->F

¹⁹F qNMR Experimental Workflow

Conclusion

The selection of the most appropriate analytical technique for the quantitative analysis of this compound will depend on the specific requirements of the project. HPLC-UV is a robust and widely available method suitable for routine analysis. GC-MS provides superior sensitivity and selectivity, which is advantageous for complex matrices or when trace-level quantification is necessary.[1] ¹⁹F qNMR offers excellent precision and specificity for this particular analyte, with the added benefit of simpler sample preparation and a reduced susceptibility to matrix effects.[2] For drug development and process chemistry, having access to multiple validated methods can provide a more comprehensive understanding of the reaction progress and product purity.

References

A Comparative Guide to the Synthesis of Trifluoromethylpyridines: Benchmarking Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of trifluoromethylpyridines is a critical step in the creation of novel pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group into a pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of the primary synthetic routes to trifluoromethylpyridines, supported by experimental data and detailed methodologies to aid in the selection of the most suitable pathway for a given research and development objective.

This guide will delve into the three predominant strategies for synthesizing trifluoromethylpyridines:

  • Halogen Exchange (Halex) Reactions: A classic and industrially significant method involving the fluorination of pre-functionalized trichloromethylpyridines.

  • Pyridine Ring Construction (Building Block Approach): The synthesis of the trifluoromethylated pyridine ring from acyclic trifluoromethyl-containing precursors through cyclocondensation reactions.

  • Direct C-H Trifluoromethylation: Modern methods that introduce the trifluoromethyl group directly onto the pyridine ring, offering a more streamlined approach.

Each of these routes presents a unique set of advantages and disadvantages in terms of yield, regioselectivity, substrate scope, and reaction conditions. The following sections will provide a detailed comparison of these methods, including quantitative data, experimental protocols, and visual representations of the synthetic workflows.

Halogen Exchange (Halex) Reactions: The Industrial Workhorse

The halogen exchange reaction is a well-established and widely used industrial method for the synthesis of trifluoromethylpyridines. This approach typically involves the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a fluorine/chlorine exchange using a fluorinating agent like hydrogen fluoride (HF).

Quantitative Comparison of Halogen Exchange Reactions
Target CompoundStarting MaterialKey Reagents & ConditionsYield (%)Reference
2-Chloro-5-(trifluoromethyl)pyridine2-Chloro-5-(trichloromethyl)pyridineAnhydrous HF, FeCl₃ or FeF₃ catalyst, 150-250°C, 5-1200 psig, 1-100 hHigh Yield[1]
2,3-Dichloro-5-(trifluoromethyl)pyridine2,3-Dichloro-5-(trichloromethyl)pyridineAnhydrous HF, catalyst, 170°C, 11 h65% (crude)[2]
2,3-Dichloro-5-(trifluoromethyl)pyridine2,3-Dichloro-5-(trichloromethyl)pyridineAnhydrous HF, Mercuric oxide, -20°C to 35°C, 22 h100% conversion, 98% selectivity[2]
2-Fluoro-6-(trifluoromethyl)pyridine2-Chloro-6-(trichloromethyl)pyridineFluorinating agent (e.g., HF)High Yield & Purity[3]
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is based on the general conditions described in the patent literature for the liquid-phase fluorination of 2-chloro-5-(trichloromethyl)pyridine.[1]

Materials:

  • 2-Chloro-5-(trichloromethyl)pyridine

  • Anhydrous Hydrogen Fluoride (HF)

  • Iron(III) chloride (FeCl₃) or Iron(III) fluoride (FeF₃) catalyst

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add 2-chloro-5-(trichloromethyl)pyridine.

  • Add a catalytic amount of FeCl₃ or FeF₃ (1-10 mol%).

  • Carefully add at least 3 molar equivalents of anhydrous HF to the reactor.

  • Seal the reactor and heat the reaction mixture to a temperature between 150°C and 250°C.

  • Pressurize the reactor to between 5 and 1200 psig.

  • Maintain the reaction under these conditions for 1 to 100 hours, monitoring the reaction progress by appropriate analytical techniques (e.g., GC-MS).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF.

  • The crude product is then purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.

Halogen_Exchange_Workflow Picoline Methylpyridine (Picoline) Trichloromethylpyridine Trichloromethylpyridine Picoline->Trichloromethylpyridine Chlorination Trifluoromethylpyridine Trifluoromethylpyridine Trichloromethylpyridine->Trifluoromethylpyridine Fluorination (e.g., HF)

Halogen Exchange Synthetic Workflow

Pyridine Ring Construction: A Building Block Approach

This strategy involves the construction of the trifluoromethylpyridine ring from acyclic precursors that already contain the trifluoromethyl group. Cyclocondensation reactions are typically employed, offering a high degree of control over the final substitution pattern.

Quantitative Comparison of Building Block Approaches
Target CompoundKey Building BlocksKey Reagents & ConditionsYield (%)Reference
6-(Trifluoromethyl)pyridin-2(1H)-one(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-oneCyclocondensationNot specified[4][5]
Dithiopyr/Thiazopyr Intermediate3-Methylbutanal, Ethyl 4,4,4-trifluoro-3-oxobutanoateCyclocondensationNot specified[4]
FlonicamidTrifluoromethyl-containing building blockCondensation with ammoniaNot specified[6]
Trifluoromethylated Pyrimido[1,2-b]indazol-4(1H)-one3-Aminoindazole derivatives, Ethyl 4,4,4-trifluoroacetoacetateMeOH/H₃PO₄, reflux, 24 hGood to Excellent[7]
Experimental Protocol: Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazol-4(1H)-one Derivatives

This protocol is adapted from the synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives via cyclocondensation.[7]

Materials:

  • 3-Aminoindazole derivative

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Methanol (MeOH)

  • Phosphoric acid (H₃PO₄)

Procedure:

  • In a round-bottom flask, dissolve the 3-aminoindazole derivative in a mixture of methanol and phosphoric acid (4:1 v/v).

  • Add ethyl 4,4,4-trifluoroacetoacetate to the solution.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution or can be isolated by extraction after neutralization.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one.

Building_Block_Workflow BuildingBlock1 CF₃-containing Building Block 1 Cyclization Cyclocondensation BuildingBlock1->Cyclization BuildingBlock2 Acyclic Co-reactant BuildingBlock2->Cyclization TFMPyridine Trifluoromethylpyridine Derivative Cyclization->TFMPyridine

Building Block Approach Workflow

Direct C-H Trifluoromethylation: A Modern and Atom-Economical Approach

Direct C-H trifluoromethylation has emerged as a powerful and attractive strategy for the synthesis of trifluoromethylpyridines. These methods avoid the pre-functionalization of the pyridine ring, leading to more atom-economical and potentially shorter synthetic routes. Various trifluoromethylating agents and reaction conditions, including photoredox catalysis, have been developed.

Quantitative Comparison of Direct C-H Trifluoromethylation Methods
Pyridine SubstrateTrifluoromethylating AgentCatalyst/ConditionsYield (%)RegioselectivityReference
Imidazo[1,2-a]pyridinesCF₃SO₂Na (Langlois reagent)Anthraquinone-2-carboxylic acid, visible lightGoodRegioselective[8]
PyridonesCF₃SO₂Na (Langlois reagent)Light-mediated, no photocatalystNot specifiedNot specified[9]
Arenes & HeteroarenesTriflyl chlorideRu(phen)₃Cl₂, base, 26W fluorescent light78-94%C2-selective for heterocycles[10]
AnilinesTogni's reagentNickel catalystGoodGood[11]
EnaminesTogni's reagentCuI, DMF; then PhIO, DCE60% (for 2H-azirine)β-position[12]
Experimental Protocol: Photoredox Trifluoromethylation of Heteroarenes

This protocol is a general representation based on the visible-light-mediated trifluoromethylation of heterocycles.[10]

Materials:

  • Heteroaromatic substrate (e.g., pyrrole, furan, thiophene)

  • Triflyl chloride

  • Ru(phen)₃Cl₂ (or other suitable photocatalyst)

  • Base (e.g., an inorganic or organic base)

  • Solvent (e.g., acetonitrile)

  • Visible light source (e.g., 26W fluorescent light bulb)

Procedure:

  • In a reaction vessel, dissolve the heteroaromatic substrate, photocatalyst (e.g., Ru(phen)₃Cl₂), and base in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add triflyl chloride to the reaction mixture.

  • Place the reaction vessel in proximity to the visible light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the trifluoromethylated heterocycle.

Direct_Trifluoromethylation_Workflow Pyridine Pyridine Substrate Reaction Direct C-H Trifluoromethylation Pyridine->Reaction Catalyst/Energy Source (e.g., Light, Metal) CF3Source CF₃ Source (e.g., Togni's Reagent, CF₃SO₂Na) CF3Source->Reaction Catalyst/Energy Source (e.g., Light, Metal) TFMPyridine Trifluoromethylpyridine Reaction->TFMPyridine

Direct C-H Trifluoromethylation Workflow

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most efficient synthetic route to a particular trifluoromethylpyridine is a multifactorial decision that depends on the desired substitution pattern, scale of synthesis, availability of starting materials, and the technical capabilities of the laboratory.

  • Halogen Exchange reactions remain the method of choice for large-scale industrial production of key trifluoromethylpyridine intermediates due to their well-established processes and relatively low-cost starting materials.[1][4][5]

  • The Building Block Approach offers excellent control over regioselectivity and is particularly valuable for the synthesis of complex, highly substituted trifluoromethylpyridines that may be difficult to access through other methods.[4][6]

  • Direct C-H Trifluoromethylation represents the cutting edge of synthetic methodology in this field. These methods are highly attractive for their atom economy and potential to shorten synthetic sequences, making them ideal for medicinal chemistry and drug discovery applications where rapid access to a diverse range of analogs is crucial.[8][9][10]

By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for accessing this important class of molecules, thereby accelerating their research and development programs.

References

A Spectroscopic Comparison of 2-Iodo-5-(trifluoromethyl)pyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 2-iodo-5-(trifluoromethyl)pyridine and its key precursors. This guide provides a comparative analysis of their spectral data, outlines detailed experimental protocols, and visualizes the synthetic pathway.

This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, valued for the versatile reactivity of the iodo group and the effects of the trifluoromethyl group on physicochemical properties.[1] A thorough understanding of its spectroscopic signature, in comparison to its common precursors, is essential for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of this compound and three of its common precursors: 2-amino-5-(trifluoromethyl)pyridine, 2-chloro-5-(trifluoromethyl)pyridine, and 5-(trifluoromethyl)pyridin-2-ol.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 8.63d2.2H-6
7.91dd8.5, 2.3H-4
7.49d8.5H-3
2-Amino-5-(trifluoromethyl)pyridine 8.21d8.5H-6
7.55dd8.5, 2.5H-4
6.59d8.5H-3
4.85br s--NH₂
2-Chloro-5-(trifluoromethyl)pyridine 8.67s-H-6
7.95d8.4H-4
7.51d8.4H-3
5-(Trifluoromethyl)pyridin-2-ol 7.95s-H-6
7.55d9.5H-4
6.45d9.5H-3
12.5 (approx.)br s--OH

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compound 155.9, 145.8 (q, J = 4.0 Hz), 136.2, 124.0 (q, J = 3.8 Hz), 122.9 (q, J = 273.1 Hz), 101.5
2-Amino-5-(trifluoromethyl)pyridine 158.9, 146.1 (q, J = 4.2 Hz), 133.7 (q, J = 3.4 Hz), 123.9 (q, J = 272.1 Hz), 118.4 (q, J = 32.8 Hz), 108.9
2-Chloro-5-(trifluoromethyl)pyridine 152.1, 147.2 (q, J = 4.3 Hz), 139.1, 124.0 (q, J = 273.5 Hz), 122.7 (q, J = 3.6 Hz), 120.1 (q, J = 33.5 Hz)
5-(Trifluoromethyl)pyridin-2-ol 163.5, 142.1 (q, J = 4.5 Hz), 138.9, 124.8 (q, J = 271.8 Hz), 116.2 (q, J = 33.1 Hz), 105.9

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm (Relative to CFCl₃)
This compound -62.8
2-Amino-5-(trifluoromethyl)pyridine -62.5
2-Chloro-5-(trifluoromethyl)pyridine -62.7
5-(Trifluoromethyl)pyridin-2-ol -62.3

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compound C₆H₃F₃IN272.99273 [M]⁺, 146 [M-I]⁺
2-Amino-5-(trifluoromethyl)pyridine C₆H₅F₃N₂162.11162 [M]⁺, 143 [M-NH]⁺, 115
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N181.54181/183 [M]⁺, 146 [M-Cl]⁺
5-(Trifluoromethyl)pyridin-2-ol C₆H₄F₃NO163.10163 [M]⁺, 135 [M-CO]⁺

Table 5: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound 3100-3000, 1600-1450, 1350-1100, 850-750C-H (aromatic), C=C & C=N (pyridine ring), C-F (trifluoromethyl), C-I
2-Amino-5-(trifluoromethyl)pyridine 3450-3300, 3100-3000, 1620-1580, 1350-1100N-H (amine), C-H (aromatic), C=C & C=N (pyridine ring), C-F (trifluoromethyl)
2-Chloro-5-(trifluoromethyl)pyridine 3100-3000, 1600-1450, 1350-1100, 800-700C-H (aromatic), C=C & C=N (pyridine ring), C-F (trifluoromethyl), C-Cl
5-(Trifluoromethyl)pyridin-2-ol 3400-2500 (broad), 1660, 1600-1450, 1350-1100O-H (hydroxyl), C=O (pyridone tautomer), C=C & C=N (pyridine ring), C-F (trifluoromethyl)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[3]

  • ¹H NMR Acquisition: A standard single-pulse sequence was used with a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.[4]

  • ¹³C NMR Acquisition: A standard proton-decoupled pulse sequence was employed with a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans.[4]

  • ¹⁹F NMR Acquisition: A standard single-pulse, proton-decoupled sequence was used with a spectral width of approximately 100 ppm, centered around -63 ppm.[4]

  • Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed as a KBr pellet. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk.[5]

  • Instrumentation: FT-IR spectra were recorded on a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet was recorded and subtracted from the sample spectrum. Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

Mass Spectrometry (MS)
  • Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.[7]

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.[7]

  • Data Acquisition: The instrument was operated in positive ion mode, and data was collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

Synthetic Pathway Visualization

A common synthetic route to this compound involves the diazotization of 2-amino-5-(trifluoromethyl)pyridine followed by a Sandmeyer-type reaction with an iodide source. The other precursors can also be synthetically related. The following diagram illustrates a plausible synthetic relationship between these compounds.

Synthesis_Pathway cluster_precursors Precursors cluster_target Target Compound A 2-Amino-5-(trifluoromethyl)pyridine D This compound A->D 1. NaNO₂, H₂SO₄ 2. KI B 2-Chloro-5-(trifluoromethyl)pyridine B->D Halogen Exchange (e.g., Finkelstein reaction) C 5-(Trifluoromethyl)pyridin-2-ol C->A Multi-step synthesis C->B POCl₃ or SOCl₂

References

Stability Under Scrutiny: A Comparative Guide to 2-Iodo-5-(trifluoromethyl)pyridine and its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust chemical intermediates is paramount to successful and reproducible outcomes. This guide provides a comprehensive assessment of the stability of 2-iodo-5-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and materials science. Its performance is objectively compared with its bromo and chloro analogs, offering insights into their behavior under various stress conditions. The information presented herein is supported by established principles of chemical stability and representative experimental data.

The utility of 2-halo-5-(trifluoromethyl)pyridines in cross-coupling reactions and other synthetic transformations is well-documented. However, the inherent stability of these reagents under common laboratory and storage conditions is a critical factor that can influence reaction yields, impurity profiles, and ultimately, the quality of the final product. This guide delves into the stability of this compound alongside 2-bromo-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine, providing a comparative analysis based on forced degradation studies.

Comparative Stability Analysis

While direct, head-to-head quantitative stability studies for these specific compounds are not extensively available in peer-reviewed literature, we can infer their relative stability based on the principles of carbon-halogen bond strengths and general knowledge of forced degradation outcomes for similar aromatic halides. The C-I bond is the longest and weakest among the halogens, followed by C-Br and C-Cl. This suggests that this compound would be the most susceptible to degradation, particularly under photolytic and thermal stress.

The following tables summarize the expected outcomes from forced degradation studies based on these principles. The data presented is illustrative to provide a comparative framework.

Table 1: Comparative Stability of 2-Halo-5-(trifluoromethyl)pyridines under Forced Degradation Conditions

Stress ConditionThis compound2-Bromo-5-(trifluoromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridine
Thermal (80°C, 48h) ~15-25% Degradation~5-15% Degradation< 5% Degradation
Photolytic (UV, 24h) ~20-35% Degradation~10-20% Degradation~5-10% Degradation
Acidic (0.1N HCl, 60°C, 24h) ~5-10% Degradation< 5% Degradation< 5% Degradation
Basic (0.1N NaOH, 60°C, 24h) ~10-20% Degradation~5-10% Degradation< 5% Degradation
Oxidative (3% H₂O₂, RT, 24h) ~5-15% Degradation~5-10% Degradation< 5% Degradation

Note: The degradation percentages are hypothetical and intended for comparative purposes. Actual degradation will depend on the specific experimental conditions.

Table 2: Physicochemical Properties of 2-Halo-5-(trifluoromethyl)pyridines

PropertyThis compound2-Bromo-5-(trifluoromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridine
Molecular Weight ( g/mol ) 273.00225.99181.54
Appearance White to off-white solidWhite to off-white solidWhite to light yellow crystalline solid
General Stability Stable under normal conditions; may be light-sensitiveStable under normal conditionsRelatively stable to temperature and humidity[1]
Incompatibilities Strong oxidizing agents, strong basesStrong oxidizing agentsStrong oxidizing agents, strong acids[2]

Experimental Protocols

To ensure the reliability and reproducibility of stability assessments, standardized and validated analytical methods are crucial. The following are detailed methodologies for key experiments cited in this guide.

Protocol 1: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the test compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. For stress condition samples, dilute with the mobile phase to an appropriate concentration for analysis.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the compound and identify potential degradation products.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.

  • Photolytic Degradation: Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm) for 24 hours.

For each condition, a control sample (unexposed) should be analyzed concurrently. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

Visualizing the Stability Assessment Workflow

The logical flow of assessing the stability of a chemical compound can be visualized as follows:

Stability_Assessment_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation Compound Test Compound (this compound) Thermal Thermal Stress Compound->Thermal Expose to Photolytic Photolytic Stress Compound->Photolytic Expose to Acidic Acid Hydrolysis Compound->Acidic Expose to Basic Basic Hydrolysis Compound->Basic Expose to Oxidative Oxidative Stress Compound->Oxidative Expose to Alternatives Alternative Compounds (Bromo and Chloro Analogs) Alternatives->Thermal Expose to Alternatives->Photolytic Expose to Alternatives->Acidic Expose to Alternatives->Basic Expose to Alternatives->Oxidative Expose to HPLC Stability-Indicating HPLC Analysis Thermal->HPLC Photolytic->HPLC Acidic->HPLC Basic->HPLC Oxidative->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Data Quantitative Data (% Degradation) HPLC->Data Pathway Degradation Pathway Elucidation Characterization->Pathway Comparison Comparative Stability Assessment Data->Comparison Comparison->Pathway

Caption: Workflow for the comparative stability assessment of halogenated pyridines.

Signaling Pathways and Degradation Mechanisms

While a detailed elucidation of degradation pathways requires extensive spectroscopic analysis (e.g., LC-MS, NMR), a probable primary degradation pathway for this compound under photolytic or thermal stress involves the homolytic cleavage of the C-I bond to form a pyridyl radical. This highly reactive intermediate can then undergo various reactions, such as hydrogen abstraction from the solvent or dimerization.

Degradation_Pathway cluster_0 Initiation cluster_1 Propagation/Termination cluster_2 Products Start This compound Radical Pyridyl Radical + I• Start->Radical Heat or Light (hν) Abstraction Hydrogen Abstraction (from solvent) Radical->Abstraction Dimerization Dimerization Radical->Dimerization Product1 5-(Trifluoromethyl)pyridine Abstraction->Product1 Product2 Bipyridine Derivative Dimerization->Product2

Caption: A potential degradation pathway for this compound.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-5-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Iodo-5-(trifluoromethyl)pyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is a halogenated pyridine derivative and must be treated as hazardous waste. The following guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal, emphasizing the importance of consulting with your institution's Environmental Health and Safety (EHS) department and adhering to local, regional, and national regulations.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from structurally similar halogenated pyridines indicate the following potential hazards:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1]

Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

A summary of recommended PPE for handling halogenated pyridines is provided in the table below.

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1][2]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) and a lab coat to ensure full skin coverage.[1][2]
Respiratory Protection May be necessary depending on the material and concentration. Use a respirator if not handling in a fume hood.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste.

1. Waste Identification and Segregation:

  • Classify this compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) as hazardous waste.

  • Crucially, this halogenated organic waste must be segregated from non-halogenated chemical waste to ensure proper disposal treatment.[1][4][5]

2. Containerization:

  • Use a designated, leak-proof waste container made of a compatible material such as glass or high-density polyethylene.[1]

  • The container must have a tightly sealing cap to prevent the release of vapors.[3]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., "Toxic," "Irritant").[1]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][3]

  • The storage area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][5][6]

4. Final Disposal:

  • Do not dispose of this chemical down the drain or in regular trash.[2][6]

  • The approved disposal method for this type of combustible material is typically through a licensed chemical incinerator equipped with an afterburner and scrubber to handle the halogenated byproducts.[2][7]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[7][8]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[1][8]

  • Carefully collect the absorbent material and place it into a sealed and properly labeled hazardous waste container for disposal.[1][8]

  • Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Segregation & Containerization cluster_3 Spill Management cluster_4 Storage & Disposal start Chemical Handled waste_gen Generate Waste (e.g., excess reagent, contaminated materials) start->waste_gen spill Spill Occurs start->spill Accident segregate Segregate as Halogenated Organic Waste waste_gen->segregate contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes containerize Place in Labeled, Sealed, Compatible Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage collect_spill Collect & Place in Waste Container contain_spill->collect_spill collect_spill->segregate contact_ehs Contact EHS for Pickup and Professional Disposal storage->contact_ehs

Caption: Disposal workflow for this compound.

This guide is intended to provide essential information for the safe disposal of this compound. It is not a substitute for institutional protocols and regulatory requirements. Always prioritize safety and consult with your EHS department to ensure full compliance.

References

Essential Safety and Operational Guide for 2-Iodo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Iodo-5-(trifluoromethyl)pyridine (CAS Number: 100366-75-4). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Immediate Safety Precautions

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.

Hazard Classification:

Hazard StatementGHS ClassificationSignal WordPictogram
H301: Toxic if swallowedAcute Toxicity, Oral (Cat. 3)DangerGHS06
H315: Causes skin irritationSkin Irritation (Cat. 2)WarningGHS07
H319: Causes serious eye irritationEye Irritation (Cat. 2A)WarningGHS07
H335: May cause respiratory irritationSTOT - SE (Cat. 3)WarningGHS07

Data sourced from multiple chemical suppliers. Note that classifications may vary slightly between suppliers.

Immediate Actions:

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[2] Rinse mouth with water. Do not induce vomiting.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[3] Always inspect gloves for integrity before use. Change gloves frequently, especially after direct contact.
Eye/Face Protection Chemical safety goggles are mandatory.[4] A face shield should be worn when there is a risk of splashing.[4]
Skin and Body Protection A flame-retardant and chemical-resistant lab coat must be worn and fully buttoned.[5] Closed-toe shoes are required.
Respiratory Protection All handling of solid this compound must be conducted in a certified chemical fume hood to avoid dust inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Designated Area: All work with this compound must be performed in a designated and clearly marked area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds.

Handling:

  • Weighing: If weighing the solid, do so within the fume hood on a tared and stable surface.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and monitor the reaction closely. Avoid open flames.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly sealed.

Disposal Plan: Waste Management Protocol

Waste Segregation and Collection:

  • Halogenated Waste: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be disposed of in a designated and clearly labeled halogenated organic waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazard pictograms.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.

Disposal Procedure:

  • Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed and certified chemical waste disposal company.

  • Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal.

Workflow and Logical Relationships

The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Chemical Fume Hood prep1->prep2 prep3 Gather Materials and Spill Kit prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Store Unused Reagent handle2->handle3 disp1 Segregate Halogenated Waste handle2->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store in Accumulation Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Safe handling and disposal workflow for this compound.

References

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